Pcmpa
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2201-58-3 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 |
IUPAC Name |
N-(3-methoxypropyl)-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-18-14-8-13-17-16(11-6-3-7-12-16)15-9-4-2-5-10-15/h2,4-5,9-10,17H,3,6-8,11-14H2,1H3 |
InChI Key |
OWOACIUDSBGLMN-UHFFFAOYSA-N |
SMILES |
COCCCNC1(CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
COCCCNC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PCMPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCMPA (N-(1-phenylcyclohexyl)-3-methoxypropanamine) is a derivative of the dissociative anesthetic phencyclidine (PCP). As a member of the arylcyclohexylamine class, the primary mechanism of action of this compound is understood to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system. This interaction blocks the influx of calcium ions through the NMDA receptor channel, leading to a disruption of normal glutamatergic neurotransmission. The metabolism of this compound is primarily hepatic, mediated by specific cytochrome P450 (CYP) isozymes, with O-demethylation being a principal metabolic pathway. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by available data on related compounds, detailed experimental protocols, and visual representations of the relevant biological pathways.
Introduction
This compound is a structural analog of phencyclidine, a compound known for its profound effects on consciousness and perception. The pharmacological activity of PCP and its derivatives is predominantly attributed to their interaction with the NMDA receptor. By functioning as antagonists at this receptor, these compounds modulate excitatory neurotransmission, which underlies their anesthetic, analgesic, and psychotomimetic properties. Understanding the precise mechanism of action of this compound is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological effects.
Mechanism of Action: NMDA Receptor Antagonism
The principal molecular target of this compound is the NMDA receptor. This receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.
2.1. Non-Competitive Inhibition
This compound acts as a non-competitive antagonist, binding to a site within the ion channel pore of the NMDA receptor, often referred to as the "PCP site." This binding event physically obstructs the flow of ions, primarily Ca²⁺, through the channel. This mechanism is distinct from competitive antagonists that would bind to the glutamate or glycine recognition sites on the exterior of the receptor.
2.2. Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor normally leads to the opening of its ion channel. The subsequent influx of Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways involving enzymes such as calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC), and transcription factors like CREB (cAMP response element-binding protein). These pathways are fundamental to long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By blocking the NMDA receptor channel, this compound effectively dampens this signaling cascade.
Quantitative Data
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | Radioligand Binding ([³H]MK-801) | 59 | - | [1] |
| Phencyclidine (PCP) | NMDA Receptor | Functional (Drebrin Immunocytochemistry) | - | 2.02 | |
| 3-MeO-PCP | NMDA Receptor | Functional (Drebrin Immunocytochemistry) | - | 1.51 | |
| 3-MeO-PCMo | NMDA Receptor | Functional (Drebrin Immunocytochemistry) | - | 26.67 | |
| Memantine | NMDA Receptor | Electrophysiology | - | 1.25 | |
| Ketamine | NMDA Receptor | Electrophysiology | - | 0.35 |
Note: The inhibitory activity of this compound is expected to be in a similar micromolar range to these related compounds.
Metabolism
The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and duration of action. In vitro studies have identified the key enzymes and metabolic pathways involved.
4.1. Cytochrome P450-Mediated Metabolism
This compound undergoes metabolism primarily in the liver by the cytochrome P450 (CYP) superfamily of enzymes. The main metabolic transformation is O-demethylation, leading to the formation of N-(1-phenylcyclohexyl)-3-hydroxypropanamine (PCHPA).
The specific CYP isozymes identified as being involved in the O-demethylation of this compound are:
-
CYP2B6
-
CYP2C19
-
CYP2D6
The relative contribution of these enzymes to the overall clearance of this compound has been estimated, with CYP2B6 and CYP2D6 playing the most significant roles.
| CYP Isozyme | Catalyzed Reaction | Relative Contribution to Clearance |
| CYP2B6 | O-demethylation | 51% |
| CYP2C19 | O-demethylation | 8% |
| CYP2D6 | O-demethylation | 40% |
Data adapted from Sauer et al., 2008.
References
An In-depth Technical Guide on PCMPA: A Phencyclidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PCMPA (N-(3-methoxypropyl)-1-phenyl-cyclohexanamine), a synthetic derivative of phencyclidine (PCP). While identified as a compound with potential for abuse, its pharmacology remains largely unelucidated in publicly accessible literature. This document synthesizes the available information on this compound, with a primary focus on its chemical identity and metabolic pathways. Due to the scarcity of direct data on its pharmacodynamics, this guide incorporates information from structurally related phencyclidine analogs to contextualize its expected activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. Detailed experimental protocols for key assays relevant to the characterization of arylcyclohexylamines are provided to facilitate further research into this compound.
Introduction
Phencyclidine (PCP) and its analogs are a class of dissociative anesthetics known for their non-competitive antagonism of the NMDA receptor.[1] These compounds have been a subject of extensive research due to their psychotomimetic effects, which can model symptoms of schizophrenia, and their potential as pharmacological tools to study the glutamatergic system. This compound has been identified as a designer drug, structurally related to PCP.[2] Understanding the pharmacology of such emerging psychoactive substances is crucial for forensic identification, toxicological assessment, and for elucidating the structure-activity relationships within the arylcyclohexylamine class.
Chemical Identity
This compound is systematically named N-(3-methoxypropyl)-1-phenyl-cyclohexanamine. Its hydrochloride salt has the CAS number 1934-63-0 and the molecular formula C₁₆H₂₆ClNO.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Name | N-(3-methoxypropyl)-1-phenyl-cyclohexanamine hydrochloride |
| CAS Number | 1934-63-0 |
| Molecular Formula | C₁₆H₂₆ClNO |
| Molecular Weight | 283.84 g/mol |
Pharmacodynamics (Inferred)
Mechanism of Action at the NMDA Receptor
Phencyclidine and its analogs bind to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[1] This binding event blocks the influx of cations, primarily Ca²⁺, through the channel, thereby inhibiting the excitatory effects of the neurotransmitter glutamate. This action is "non-competitive" as this compound is not expected to compete with glutamate or its co-agonist glycine for their binding sites on the exterior of the receptor. The binding is also "use-dependent," meaning the channel must be opened by an agonist for the antagonist to gain access to its binding site within the pore.
Expected Receptor Binding Affinity
The affinity of various PCP analogs for the NMDA receptor can be quantified using radioligand binding assays. While specific Kᵢ or IC₅₀ values for this compound are not published, Table 2 presents data for PCP and a structurally related analog to provide a comparative context. It is important to note that substitutions on the amine can influence potency.[3]
Table 2: NMDA Receptor Binding Affinities of Phencyclidine and a Related Analog
| Compound | Radioligand | Tissue Source | Kᵢ (nM) |
| Phencyclidine (PCP) | [³H]TCP | Rat brain membranes | 59 |
| Tenocyclidine (TCP) | [³H]TCP | Rat brain membranes | Varies by study |
Note: Data for PCP is indicative and sourced from general pharmacological information.[1] Kᵢ values can vary based on experimental conditions.
Pharmacokinetics
The primary pharmacological data available for this compound pertains to its metabolism.
Metabolism
Research by Sauer et al. (2008) has demonstrated that this compound is metabolized by human hepatic cytochrome P450 (CYP) isoenzymes.[2] The main metabolic pathway is O-demethylation of the methoxypropyl side chain to form the active metabolite N-(1-phenylcyclohexyl)-3-hydroxypropanamine (PCHPA).
Several CYP isoenzymes are involved in this transformation, with CYP2B6, CYP2C19, and CYP2D6 being the major contributors.[2] The relative contribution of these enzymes to the metabolism of this compound is summarized in Table 3.
Table 3: Contribution of CYP450 Isoenzymes to the O-demethylation of this compound
| CYP Isoenzyme | Contribution to Net Clearance (%) |
| CYP2B6 | 51 |
| CYP2C19 | 8 |
| CYP2D6 | 40 |
Data from Sauer et al. (2008).[2]
The metabolic pathway of this compound can be visualized as follows:
Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be essential for a thorough pharmacological characterization of this compound.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a representative method for determining the binding affinity of a test compound like this compound for the PCP binding site on the NMDA receptor using [³H]TCP as the radioligand.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the [³H]TCP binding site in rat brain membranes.
Materials:
-
Rat forebrain tissue
-
[³H]TCP (tritiated tenocyclidine)
-
Unlabeled TCP or MK-801 (for non-specific binding)
-
This compound hydrochloride
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrains in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of [³H]TCP (typically at or below its Kₔ), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled TCP or MK-801.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]TCP binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of [³H]TCP and Kₔ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to assess the functional antagonism of NMDA receptors by this compound in cultured neurons or heterologous expression systems.
Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or a cell line expressing NMDA receptors (e.g., HEK293 cells)
-
External solution (containing physiological concentrations of ions)
-
Internal solution (for the patch pipette)
-
NMDA and glycine (agonists)
-
This compound hydrochloride
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a suitable resistance and fill with internal solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a negative holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Apply a solution containing NMDA and glycine to evoke an inward current.
-
After establishing a stable baseline response, co-apply this compound with the agonists.
-
Wash out this compound to observe the recovery of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
-
In Vitro Metabolism Study
This protocol is based on the methodology used by Sauer et al. to identify the metabolites of this compound.[2]
Objective: To identify the metabolites of this compound produced by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound hydrochloride
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
GC-MS or LC-MS system
Procedure:
-
Incubation:
-
Pre-incubate HLMs, this compound, and buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) with shaking.
-
-
Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Add an internal standard.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using GC-MS or LC-MS to separate and identify the parent compound and its metabolites.
-
Compare the mass spectra of the potential metabolites with reference standards if available.
-
Conclusion
This compound is a phencyclidine derivative with a known metabolic profile involving several key cytochrome P450 enzymes. While its direct interaction with the NMDA receptor has not been quantitatively characterized in published studies, its structural similarity to PCP strongly suggests that it functions as a non-competitive antagonist at this receptor. The experimental protocols detailed in this guide provide a framework for future research to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Such studies are essential for a comprehensive understanding of its pharmacological and toxicological properties, which is of significant interest to the fields of drug development, forensic science, and neuroscience.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of PCMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCMPA, or N-(1-phenylcyclohexyl)-3-methoxypropanamine, is a derivative of phencyclidine (PCP) and is classified as a designer drug. Its chemical structure and properties are of significant interest to researchers in the fields of toxicology, pharmacology, and forensic chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic pathways of this compound, intended to serve as a valuable resource for professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound hydrochloride is the common salt form of the compound. A summary of its known chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(1-phenylcyclohexyl)-3-methoxypropanamine | |
| CAS Number | 1934-63-0 (hydrochloride) | |
| Molecular Formula | C₁₆H₂₅NO | |
| Molecular Weight | 247.38 g/mol (free base) | |
| Appearance | Not explicitly stated in reviewed literature | |
| Melting Point | Not explicitly stated in reviewed literature | |
| Boiling Point | Not explicitly stated in reviewed literature | |
| Solubility | Not explicitly stated in reviewed literature |
Synthesis of this compound
The synthesis of this compound, like other phencyclidine analogs, can be approached through several synthetic routes. A common and effective method involves a multi-step process starting from cyclohexanone. The following is a detailed experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Phenylcyclohexanecarbonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Reagents:
-
Cyclohexanone
-
Potassium cyanide (KCN)
-
Aniline
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of aniline in aqueous hydrochloric acid, add cyclohexanone.
-
Slowly add an aqueous solution of potassium cyanide to the mixture while stirring vigorously at a controlled temperature.
-
Continue stirring for several hours to allow for the formation of 1-phenylcyclohexanecarbonitrile.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-phenylcyclohexanecarbonitrile. Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Synthesis of N-(1-Phenylcyclohexyl)-3-methoxypropanamine (this compound)
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer. All glassware should be thoroughly dried.
-
Reagents:
-
1-Phenylcyclohexanecarbonitrile (from Step 1)
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3-Methoxypropyl bromide or a similar alkylating agent
-
-
Procedure:
-
Suspend lithium aluminum hydride in anhydrous diethyl ether or THF in the reaction flask.
-
Slowly add a solution of 1-phenylcyclohexanecarbonitrile in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, reflux the mixture for several hours to ensure the complete reduction of the nitrile to the primary amine, 1-phenylcyclohexylamine.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic extract and remove the solvent to yield 1-phenylcyclohexylamine.
-
In a separate reaction, dissolve the 1-phenylcyclohexylamine in a suitable solvent and add 3-methoxypropyl bromide.
-
Heat the mixture to facilitate the N-alkylation reaction.
-
After the reaction is complete, cool the mixture and purify the product, this compound, using standard techniques such as column chromatography.
-
Step 3: Formation of this compound Hydrochloride
-
Procedure:
-
Dissolve the purified this compound free base in a suitable organic solvent (e.g., diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., ethereal HCl).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.
-
Synthesis Workflow
Caption: Synthetic pathway for this compound hydrochloride.
Metabolic Pathways of this compound
The metabolism of this compound is a critical aspect of its pharmacology and toxicology. Studies have shown that this compound is extensively metabolized in the body, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1] The major metabolic pathways include N-dealkylation, O-demethylation, hydroxylation of the cyclohexyl ring, and aromatic hydroxylation.[1]
Key Metabolic Reactions
-
N-dealkylation: The removal of the 3-methoxypropyl group from the nitrogen atom.
-
O-demethylation: The removal of the methyl group from the methoxy moiety, often followed by oxidation of the resulting alcohol to a carboxylic acid.[1]
-
Cyclohexyl Hydroxylation: The addition of a hydroxyl group to various positions on the cyclohexyl ring.[1]
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring.[1]
The metabolites of this compound are often excreted in conjugated forms.[1]
Metabolic Pathway Diagram
Caption: Major metabolic pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The outlined synthetic protocol offers a practical approach for researchers requiring this compound for analytical or pharmacological studies. The summary of its chemical properties, although limited by the available literature, provides a foundation for further characterization. The elucidation of its metabolic pathways is crucial for understanding its in vivo behavior and for the development of toxicological screening methods. It is anticipated that this guide will be a valuable resource for scientists and professionals working in the fields of drug development, forensic science, and toxicology.
References
In-Depth Technical Guide on the Pharmacological Profile of PCMPA Hydrochloride
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Pharmacological Profile of PCMPA Hydrochloride
Executive Summary
This document provides a technical overview of the current pharmacological understanding of this compound hydrochloride. It is important to note at the outset that the pharmacological profile of this compound hydrochloride is not extensively detailed in publicly available scientific literature. It is identified as a synthetic compound structurally related to phencyclidine (PCP), a dissociative anesthetic with well-documented psychoactive effects. This compound has been flagged as a potential drug of abuse, but comprehensive studies elucidating its specific mechanism of action, binding affinities, and in vivo effects are scarce. The primary pharmacological information available relates to its metabolism by cytochrome P450 enzymes.
Due to the limited data, this guide will present the known information and provide a contextual understanding based on its relationship to PCP. The core requirements for extensive quantitative data, detailed experimental protocols, and specific signaling pathways for this compound hydrochloride cannot be fully met at this time.
Introduction to this compound Hydrochloride
This compound hydrochloride, with the chemical name N-(3-methoxypropyl)-1-phenyl-cyclohexanamine, monohydrochloride, is a derivative of phencyclidine.[1] As a structural analog of PCP, it is classified within the arylcyclohexylamine class of compounds. While its intended pharmacological purpose is not well-documented, its structural similarity to PCP suggests it may possess similar psychoactive properties, leading to its identification in forensic and research applications as a potential substance of abuse.[1]
Chemical and Physical Properties
A summary of the basic information for this compound hydrochloride is provided in the table below.
| Property | Value |
| Synonyms | N-(3-methoxypropyl)-1-phenyl-cyclohexanamine, monohydrochloride |
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.84 g/mol |
| CAS Number | 1934-63-0 |
Pharmacodynamics: A Postulated Mechanism of Action
Context from Phencyclidine (PCP): PCP's primary mechanism of action is the blockade of NMDA receptors, which are excitatory ionotropic glutamate receptors. By binding to a site within the receptor's ion channel, PCP prevents the influx of cations, leading to a disruption of normal glutamatergic neurotransmission. This action is responsible for the anesthetic, analgesic, and dissociative effects of PCP. It is hypothesized that this compound may share this mechanism.
Pharmacokinetics and Metabolism
The most specific piece of pharmacological information available for this compound hydrochloride is its metabolism by the cytochrome P450 (CYP450) enzyme system.
Metabolic Pathway
A study has identified that this compound is a substrate for cytochrome P450 isoenzymes. These enzymes, primarily located in the liver, are responsible for the phase I metabolism of a vast number of xenobiotics, including many drugs. The metabolism of this compound by CYP450s likely involves oxidative reactions to increase its polarity and facilitate its excretion from the body.
The general workflow for the metabolism of a xenobiotic compound like this compound by the CYP450 system is illustrated below.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound hydrochloride are not published. For researchers interested in investigating this compound, standard methodologies for receptor binding assays, in vitro functional assays, and in vivo animal models would need to be adapted. A hypothetical workflow for such an investigation is presented below.
Conclusion and Future Directions
The pharmacological profile of this compound hydrochloride remains largely uncharacterized in the public domain. Its structural similarity to phencyclidine suggests a potential interaction with the NMDA receptor, but this has yet to be experimentally verified. The only concrete pharmacological data point is its metabolism by the cytochrome P450 enzyme system.
For drug development professionals and researchers, this compound hydrochloride represents a significant knowledge gap. Future research should focus on:
-
Receptor Binding Profile: Determining the binding affinities of this compound at a wide range of central nervous system receptors, including the NMDA receptor.
-
Functional Activity: Characterizing the functional effects of this compound at its primary targets using in vitro assays.
-
In Vivo Studies: Conducting comprehensive pharmacokinetic and pharmacodynamic studies in animal models to understand its absorption, distribution, metabolism, excretion, and behavioral effects.
-
Toxicological Evaluation: Assessing the acute and chronic toxicity of the compound.
A thorough investigation into these areas is necessary to elucidate the complete pharmacological profile of this compound hydrochloride and to understand its potential risks and therapeutic applications, if any.
References
In Vitro Studies of N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro evaluation of N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA), a derivative of phencyclidine. Due to its structural similarity to phencyclidine (PCP), a known N-methyl-D-aspartate (NMDA) receptor antagonist, the in vitro assessment of this compound is critical for understanding its pharmacological and toxicological profile. This document outlines key in vitro assays, including metabolic stability, receptor binding, and cytotoxicity, and provides detailed experimental protocols. Furthermore, it presents putative signaling pathways that may be modulated by this compound, offering a framework for future research and drug development efforts.
Introduction
N-(1-phenylcyclohexyl)-3-methoxypropanamine (this compound) is a synthetic compound with a chemical structure related to phencyclidine (PCP). PCP and its analogs are known to exert their primary effects through the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. The potential for this compound to interact with central nervous system targets necessitates a thorough in vitro characterization to elucidate its mechanism of action, metabolic fate, and potential for cellular toxicity. This guide details the essential in vitro studies required for the comprehensive profiling of this compound.
In Vitro Metabolism of this compound
The in vitro metabolism of this compound has been investigated to identify the enzymes responsible for its biotransformation. These studies are crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Quantitative Data: Cytochrome P450-Mediated Metabolism
The primary route of metabolism for this compound involves O-demethylation, catalyzed by various cytochrome P450 (CYP) isoenzymes. The contribution of individual CYP enzymes to this metabolic pathway has been determined using human liver microsomes and recombinant human CYP enzymes.
| CYP Isozyme | Contribution to this compound O-demethylation |
| CYP2B6 | 51% |
| CYP2D6 | 40% |
| CYP2C19 | 8% |
Data is synthesized from in vitro studies using cDNA-expressed human P450s and human liver microsomes.
Experimental Protocol: In Vitro Metabolism Assay
This protocol describes the methodology to determine the contribution of specific CYP450 enzymes to the metabolism of this compound.
Materials:
-
This compound hydrochloride
-
Human liver microsomes (HLMs)
-
Recombinant human CYP enzymes (CYP2B6, CYP2C19, CYP2D6)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Specific chemical inhibitors for CYP enzymes (e.g., quinidine for CYP2D6)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing either HLMs or a specific recombinant CYP enzyme.
-
Substrate Addition: Add this compound to the incubation mixtures at a final concentration of 1 µM and 10 µM.
-
Inhibitor Addition (for HLM studies): For experiments with HLMs, add a specific chemical inhibitor (e.g., quinidine for CYP2D6) to determine the role of that specific isozyme.
-
Initiation of Reaction: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions for a specified time (e.g., 30 minutes) at 37°C in a shaking water bath.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the O-desmethyl metabolite of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation. In experiments with recombinant enzymes, the relative contribution of each isozyme is determined. In HLM experiments with chemical inhibitors, the degree of inhibition is used to infer the contribution of the targeted isozyme.
Experimental Workflow: CYP450 Contribution Assay
Caption: Workflow for determining the contribution of CYP450 enzymes to this compound metabolism.
Putative In Vitro Activity at CNS Receptors
Based on its structural similarity to PCP, this compound is hypothesized to interact with several key central nervous system receptors and transporters. The following sections describe the potential signaling pathways and generalized protocols for assessing these interactions.
Hypothesized Signaling Pathway: NMDA Receptor Antagonism
This compound is predicted to act as a non-competitive antagonist at the NMDA receptor. This interaction would block the influx of Ca²⁺ ions, thereby modulating downstream signaling cascades involved in synaptic plasticity and neuronal excitability.
Caption: Hypothesized mechanism of this compound as an NMDA receptor antagonist.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor
This protocol provides a general method for determining the binding affinity of this compound for the NMDA receptor using a radiolabeled ligand.
Materials:
-
Rat brain cortex membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
This compound hydrochloride
-
Tris-HCl buffer (pH 7.4)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of rat brain cortex membranes in Tris-HCl buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, [³H]MK-801, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Hypothesized Signaling Pathway: Modulation of Monoamine Transporters
PCP and related compounds can also interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This compound may inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and subsequent activation of their respective receptors.
The Effect of 4-chloro-N-(2-morpholinoethyl)benzamide (PCMPA/Moclobemide) on Cytochrome P450 Isoenzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of 4-chloro-N-(2-morpholinoethyl)benzamide (PCMPA), identified as the reversible monoamine oxidase A inhibitor moclobemide, on human cytochrome P450 (CYP) isoenzymes. Drawing from available scientific literature, this document consolidates information on moclobemide's role as both a substrate and an inhibitor of key CYP enzymes. It presents a summary of its metabolic pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing such interactions. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of drug metabolism and potential drug-drug interactions.
Introduction
4-chloro-N-(2-morpholinoethyl)benzamide (this compound), widely known as moclobemide, is a pharmaceutical agent primarily recognized for its role as a reversible inhibitor of monoamine oxidase A (RIMA). The cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases, is central to the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Understanding the interaction of compounds like moclobemide with CYP isoenzymes is paramount in drug development and clinical practice to predict and mitigate the risk of drug-drug interactions (DDIs). This guide focuses on the specific effects of moclobemide on various CYP isoenzymes, detailing its metabolic fate and its potential to inhibit or induce these critical enzymes.
Moclobemide Metabolism and CYP Isoenzyme Interactions
Moclobemide is extensively metabolized in the liver, with less than 1% of the dose being excreted unchanged in urine. The primary metabolic pathways involve oxidation of the morpholine ring and aromatic hydroxylation.
Moclobemide as a CYP Substrate
Scientific evidence strongly indicates that moclobemide is a substrate for CYP2C19 .[1][2] This is supported by clinical studies demonstrating that individuals who are poor metabolizers (PMs) for CYP2C19 exhibit reduced clearance and a longer half-life of moclobemide compared to extensive metabolizers (EMs).[2] Specifically, one study reported that the median clearance of a single dose of moclobemide was 16.1 L/hr in PMs versus 43.2 L/hr in EMs.[2] While CYP2D6 is involved in the metabolism of many psychoactive drugs, studies have shown that it does not play a major role in the metabolic degradation of moclobemide.[3]
Moclobemide as a CYP Inhibitor
Moclobemide has been identified as a reversible inhibitor of several CYP isoenzymes, which can lead to clinically significant drug-drug interactions. The primary isoenzymes inhibited by moclobemide are CYP2C19, CYP2D6, and CYP1A2 .[2]
The inhibitory effect on these enzymes means that moclobemide can increase the plasma concentrations of co-administered drugs that are substrates for these particular CYPs. For instance, the co-administration of moclobemide has been shown to markedly reduce the O-demethylation of dextromethorphan, a known CYP2D6 substrate.[4]
Moclobemide as a CYP Inducer
Currently, there is a lack of available scientific literature to suggest that moclobemide acts as an inducer of cytochrome P450 isoenzymes. In vitro studies using human hepatocytes are the standard for assessing the induction potential of a drug candidate.
Quantitative Data on CYP Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of moclobemide on CYP isoenzymes. It is important to note that specific in vitro Ki or IC50 values for moclobemide are not widely reported in the readily available literature. The data presented here are derived from clinical studies measuring changes in metabolic ratios and pharmacokinetic parameters.
| CYP Isoenzyme | Type of Interaction | Quantitative Data | Reference |
| CYP2C19 | Substrate & Reversible Inhibitor | Poor Metabolizers (vs. Extensive Metabolizers): - Single Dose Clearance: 16.1 L/hr vs. 43.2 L/hr- Steady-State Clearance: 13.4 L/hr vs. 22.1 L/hr- Single Dose Half-life: 4.0 hr vs. 1.8 hr- Steady-State Half-life: 5.1 hr vs. 2.7 hr | [2] |
| CYP2D6 | Reversible Inhibitor | Markedly reduced O-demethylation of dextromethorphan.[4] | [2][4] |
| CYP1A2 | Reversible Inhibitor | Inhibition demonstrated by changes in the metabolic index of caffeine in a combined test.[2] | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's effect on CYP isoenzymes. Below are generalized, yet detailed, methodologies for key experiments cited in the study of drug-cytochrome P450 interactions.
CYP Inhibition Assay (In Vitro)
This protocol outlines a typical in vitro experiment to determine the inhibitory potential of a compound like moclobemide on various CYP isoenzymes using human liver microsomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of moclobemide for specific CYP isoenzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Moclobemide (test inhibitor)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Known positive control inhibitors for each CYP isoenzyme
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of moclobemide, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM, and varying concentrations of moclobemide (or positive control inhibitor/vehicle).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each moclobemide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the moclobemide concentration and fit the data to a suitable model to determine the IC50 value.
-
To determine the Ki, repeat the experiment with varying concentrations of both the probe substrate and moclobemide and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
CYP Induction Assay (In Vitro)
This protocol describes a standard method for evaluating the potential of a compound to induce the expression of CYP enzymes using cultured human hepatocytes.
Objective: To determine if moclobemide induces the mRNA expression and/or activity of CYP isoenzymes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium and supplements
-
Moclobemide (test compound)
-
Positive control inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
-
Probe substrates for activity assays (as in the inhibition assay)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture: Plate human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with various concentrations of moclobemide, positive control inducers, or vehicle control for a period of 48-72 hours. The medium is typically replaced with fresh compound every 24 hours.
-
Endpoint Measurement (mRNA Expression):
-
After the treatment period, harvest the cells and lyse them.
-
Isolate total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) relative to a housekeeping gene.
-
-
Endpoint Measurement (Enzyme Activity):
-
After the treatment period, wash the cells and incubate them with a cocktail of specific CYP probe substrates.
-
Collect the supernatant at various time points and analyze the formation of metabolites using LC-MS/MS.
-
-
Data Analysis:
-
For mRNA expression, calculate the fold-change in expression relative to the vehicle control.
-
For enzyme activity, calculate the rate of metabolite formation and determine the fold-induction relative to the vehicle control.
-
A compound is typically considered an inducer if it causes a concentration-dependent increase in mRNA expression or activity above a certain threshold (e.g., >2-fold).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Moclobemide's Interaction with CYP Isoenzymes
Caption: Moclobemide is metabolized by CYP2C19 and inhibits CYP2C19, CYP2D6, and CYP1A2.
Experimental Workflow for CYP Inhibition Assay
Caption: A streamlined workflow for determining CYP inhibition potential in vitro.
Logical Relationship for Assessing CYP Induction
Caption: Decision-making process for evaluating the CYP induction potential of moclobemide.
Conclusion
The available evidence clearly demonstrates that moclobemide (this compound) interacts with the cytochrome P450 system in a clinically relevant manner. It is a substrate for CYP2C19 and a reversible inhibitor of CYP2C19, CYP2D6, and CYP1A2. These interactions underscore the potential for DDIs when moclobemide is co-administered with other drugs that are metabolized by or are substrates of these enzymes. Healthcare professionals and researchers should exercise caution and consider these interactions when prescribing or developing drugs to be used in conjunction with moclobemide. Further in vitro studies to determine the precise Ki values for its inhibitory effects and to definitively assess its induction potential would be valuable for a more complete understanding of its DDI profile. This guide provides a foundational understanding and practical methodologies for professionals in the field of drug development and clinical pharmacology to further investigate these interactions.
References
- 1. The role of cytochrome P450 2D6 in the metabolism of moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moclobemide, a substrate of CYP2C19 and an inhibitor of CYP2C19, CYP2D6, and CYP1A2: a panel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of dextromethorphan metabolism by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Discovery and History of para-Chloroamphetamine (PCA): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the initial discovery, history, and early pharmacological evaluation of para-chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA). While the user's initial query referenced "PCMPA," extensive research indicates this is likely a misnomer for PCA, a compound with a documented history of scientific investigation. This guide clarifies the identity of the compound and details its origins, early experimental data, and mechanism of action.
Initial Discovery and Historical Context
The first synthesis of para-chloroamphetamine is not definitively attributed to a single individual or date in widely available literature. However, significant investigation into PCA and its N-methylated analog, para-chloromethamphetamine (PCMA), emerged in the 1960s.[1] During this period of extensive research into phenethylamine derivatives, scientists explored how halogen substitution on the phenyl ring of amphetamine would modify its pharmacological effects.
Early studies revealed that PCA and PCMA possessed a distinct pharmacological profile compared to their parent compounds, amphetamine and methamphetamine. They exhibited antidepressant-like effects rather than potent central nervous system stimulation.[1] This discovery positioned PCA as a candidate for therapeutic development, particularly as an antidepressant and appetite suppressant.[2] However, subsequent animal studies in the 1970s revealed its significant serotonergic neurotoxicity, which ultimately halted its development for clinical use in humans.[2][3]
Chemical and Pharmacological Data
Quantitative Data Summary
| Parameter | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) | Reference |
| EC₅₀ for Monoamine Release (nM) in rat brain synaptosomes | 28.3 | 23.5 - 26.2 | 42.2 - 68.5 | [2] |
| IC₅₀ for Monoamine Reuptake (nM) in HEK293 cells | 490 | 320 | 3,600 | [2] |
Early Experimental Protocols
Synthesis Workflow (Illustrative)
The synthesis of PCA likely involved the reductive amination of a suitable precursor, such as 4-chlorophenylacetone. The Leuckart reaction was a common method for this transformation during that period.
Caption: Illustrative synthesis workflow for para-chloroamphetamine.
Pharmacological Evaluation Workflow
Early pharmacological screening would have involved in vivo studies in animal models to determine the compound's effects on behavior and neurochemistry.
Caption: Generalized workflow for early pharmacological evaluation.
Mechanism of Action
para-Chloroamphetamine is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] Its primary mechanism involves entering the presynaptic neuron via monoamine transporters (SERT, NET, and DAT) and disrupting the vesicular storage of neurotransmitters, leading to a massive, non-vesicular release into the synaptic cleft. It also acts as a reuptake inhibitor, further increasing the synaptic concentration of these monoamines.[2]
Caption: Signaling pathway of PCA-induced monoamine release.
Conclusion
The investigation into para-chloroamphetamine, prompted by a query for the likely misnomer "this compound," reveals a fascinating chapter in medicinal chemistry. Initially showing promise as an antidepressant, the discovery of its neurotoxic properties served as a critical lesson in drug development, emphasizing the importance of long-term safety profiling. Today, PCA remains a valuable research tool for studying the serotonin system and the mechanisms of neurotoxicity.
References
PCMPA: A Technical Overview of a Phencyclidine Analog for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of N-(3-methoxypropyl)-1-phenyl-cyclohexanamine (PCMPA), a synthetic derivative of phencyclidine (PCP). This document is intended for researchers, scientists, and drug development professionals, and consolidates the current scientific understanding of this compound, including its chemical properties, pharmacology, and metabolic pathways.
Contrary to inquiries regarding its therapeutic potential, a thorough review of scientific literature indicates that this compound is primarily classified as a research chemical for forensic and toxicological applications. There is currently no established evidence to support any therapeutic use.
Chemical and Physical Properties
This compound is an arylcyclohexylamine derivative with the chemical formula C₁₆H₂₅NO. It is structurally related to phencyclidine, a well-known dissociative anesthetic with significant mind-altering effects. The hydrochloride salt of this compound is the common form available for research purposes.
Table 1: Chemical and Physical Data for this compound Hydrochloride
| Property | Value |
| IUPAC Name | N-(3-methoxypropyl)-1-phenyl-cyclohexanamine hydrochloride |
| CAS Number | 1934-63-0 |
| Molecular Formula | C₁₆H₂₆ClNO |
| Molecular Weight | 283.84 g/mol |
| Appearance | Crystalline solid |
Mechanism of Action and Pharmacology
The specific pharmacological profile of this compound has not been extensively elucidated. However, based on its structural similarity to PCP, it is presumed to act primarily as a non-competitive NMDA receptor antagonist.[1] NMDA receptors are crucial for excitatory synaptic transmission in the central nervous system, and their blockade can lead to dissociative and hallucinogenic effects.[1]
PCP and its analogs are also known to interact with other receptor systems, including dopamine and nicotinic acetylcholine receptors, which may contribute to their complex pharmacological effects.[1] The precise binding affinities and functional activities of this compound at these various receptors have yet to be fully characterized.
Metabolism
This compound is known to be metabolized by cytochrome P450 (CYP450) isoenzymes in the liver. This metabolic pathway is a critical consideration in toxicological assessments and for understanding the duration of its effects.
Caption: Metabolic pathway of this compound via cytochrome P450 enzymes.
Potential for Abuse and Lack of Therapeutic Application
This compound is identified as a synthetic drug and a likely substance of abuse. Its structural relationship to PCP raises significant concerns regarding its potential for producing dissociative, hallucinogenic, and psychotomimetic effects.
It is critical to note that there are no clinical trials or substantive research studies indicating any therapeutic applications for this compound. The development of phencyclidine analogs for therapeutic purposes has been historically challenging due to their adverse side effect profile, including the risk of psychosis and neurotoxicity. While related compounds like ketamine have found clinical use as an anesthetic and for treatment-resistant depression, this is the result of extensive research and clinical evaluation that is absent for this compound.[2][3]
Experimental Protocols
Due to the limited research on this compound, detailed experimental protocols are not widely available in the public domain. The primary application of this compound is as an analytical standard in forensic and toxicological laboratories. Standard protocols for the handling and analysis of controlled substances would apply.
Experimental Workflow for Forensic Identification:
Caption: General workflow for the forensic identification of this compound.
Conclusion
This compound is a phencyclidine derivative with a pharmacological profile that is not well-characterized but is presumed to involve NMDA receptor antagonism. It is primarily of interest to the forensic and toxicological communities as a synthetic drug of abuse. The scientific community has not identified any therapeutic applications for this compound, and its potential for adverse psychoactive effects warrants caution. Further research into its specific pharmacology and toxicology is necessary to fully understand its effects.
References
In-Depth Technical Guide: Neuropharmacological Effects of PCMPA
A comprehensive review of the available scientific literature reveals a significant scarcity of specific neuropharmacological data for N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA). While this compound is identified as a synthetic arylcyclohexylamine structurally related to phencyclidine (PCP), a well-known dissociative anesthetic with hallucinogenic properties, detailed in vitro and in vivo studies characterizing its specific interactions with neuronal targets are not publicly available. This lack of data prevents the creation of a detailed technical guide as requested, including quantitative data tables, specific experimental protocols, and signaling pathway diagrams.
This document summarizes the limited information available on this compound and related compounds to provide a contextual understanding of its likely, yet unconfirmed, neuropharmacological profile.
Chemical Identity and Analogs
This compound belongs to the arylcyclohexylamine class of chemical compounds. Its structure is characterized by a phenyl group and a methoxypropylamino group attached to a cyclohexane ring. It is an analog of phencyclidine (PCP) and is structurally similar to other psychoactive substances that have emerged as designer drugs.
Postulated Mechanism of Action
Given its structural similarity to PCP, it is highly probable that the primary mechanism of action for this compound involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. Blockade of this receptor by PCP and its analogs leads to a disruption of glutamatergic neurotransmission, which is thought to underlie their characteristic dissociative, anesthetic, and psychotomimetic effects.
While NMDA receptor antagonism is the most likely primary target, PCP and its analogs have been shown to interact with other receptor systems, albeit typically with lower affinity. These may include dopamine, serotonin, and opioid receptors, as well as the sigma-1 receptor. The specific receptor binding profile and functional activity of this compound at these targets have not been publicly documented.
Predicted Metabolism
While specific metabolic studies on this compound are not available, research on a close structural analog, N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA), provides insights into its likely metabolic fate. The metabolic pathways identified for PCEPA, and therefore predicted for this compound, include:
-
N-dealkylation: Removal of the methoxypropyl group.
-
O-demethylation: Removal of the methyl group from the methoxypropyl side chain.
-
Hydroxylation: Addition of a hydroxyl group to the cyclohexyl or phenyl rings.
These metabolic transformations would produce a series of metabolites that may or may not have pharmacological activity.
Synthesis of Arylcyclohexylamines
General synthetic routes for PCP and its analogs are well-documented in the scientific literature. One common method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a piperidinocyclohexanecarbonitrile intermediate. Variations of this synthesis can be used to introduce different substituents on the amine, phenyl, or cyclohexyl rings.
Example Experimental Workflow: General Synthesis of PCP Analogs
The following diagram illustrates a generalized synthetic pathway for producing N-substituted arylcyclohexylamines.
Caption: A simplified workflow for the synthesis of N-substituted arylcyclohexylamines.
In Vivo Studies and Behavioral Effects
There is a lack of published in vivo studies specifically investigating the neuropharmacological or behavioral effects of this compound in animal models. Based on the effects of PCP and other analogs, it is anticipated that this compound would produce a range of dose-dependent behavioral changes, including:
-
Hyperactivity and stereotyped behaviors at lower doses.
-
Ataxia and motor impairment at moderate doses.
-
Anesthesia and catalepsy at higher doses.
Data Presentation
Due to the absence of quantitative data in the scientific literature, no tables of binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for this compound can be provided.
Experimental Protocols
Detailed experimental protocols for the neuropharmacological evaluation of this compound are not available. Standard methodologies for characterizing such a compound would include:
-
Radioligand Binding Assays: To determine the affinity of this compound for a panel of CNS receptors, including NMDA, dopamine, serotonin, opioid, and sigma receptors.
-
In Vitro Functional Assays: To assess the functional activity (e.g., antagonist or agonist) of this compound at its target receptors, such as measuring its effect on NMDA receptor-mediated calcium influx in cultured neurons.
-
In Vivo Behavioral Assays: To characterize the behavioral effects in rodents, including locomotor activity tests, rotarod tests for motor coordination, and drug discrimination studies to compare its subjective effects to known psychoactive compounds like PCP.
-
In Vivo Microdialysis: To measure the effects of this compound on neurotransmitter levels (e.g., dopamine, serotonin, glutamate) in specific brain regions of awake, freely moving animals.
Conclusion
The neuropharmacological profile of this compound remains largely uncharacterized in the public scientific domain. While its structural similarity to phencyclidine strongly suggests it functions as an NMDA receptor antagonist with dissociative and psychotomimetic properties, dedicated research is required to confirm its mechanism of action, receptor binding profile, and in vivo effects. The information provided herein is based on extrapolation from related compounds and general pharmacological principles. Further research is essential to fully elucidate the neuropharmacological effects of this compound.
An In-Depth Technical Guide on the Structure-Activity Relationship of PCMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCMPA, or N-(1-phenylcyclohexyl)-3-methoxypropanamine, is a derivative of the dissociative anesthetic phencyclidine (PCP). As a member of the arylcyclohexylamine class, its pharmacological activity is primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the development of novel therapeutics targeting the NMDA receptor, with potential applications in neurology and psychiatry. This guide provides a comprehensive overview of the SAR of this compound, focusing on the key structural modifications that influence its biological activity. It also details the experimental protocols for assessing the activity of these compounds and explores the metabolic pathways that they undergo.
Core Structure-Activity Relationships of Phencyclidine Analogs
The pharmacological profile of phencyclidine and its derivatives, including this compound, is dictated by the three-dimensional arrangement of its core scaffold, which consists of a phenyl ring, a cyclohexane ring, and an amine moiety. The structure-activity relationships of this class of compounds are well-documented, and the following principles can be applied to understand the activity of this compound and to guide the design of new analogs.
The Amine Substituent
The nature of the substituent on the nitrogen atom plays a critical role in modulating the potency and efficacy of PCP analogs. In this compound, this is a 3-methoxypropanamine group. Generally, the size and polarity of the N-substituent influence the affinity for the PCP binding site on the NMDA receptor.
The Aromatic Ring
The phenyl group is a key feature for high-affinity binding. Modifications to this ring, such as the introduction of substituents or its replacement with other aromatic systems, can significantly alter the pharmacological profile. Electron-donating or weakly electron-withdrawing substituents are generally well-tolerated, while bulky substituents can decrease activity.
The Cyclohexane Ring
The cyclohexane ring provides the rigid scaffold necessary for the correct orientation of the phenyl and amine groups within the binding site. Modifications to this ring, such as the introduction of hydroxyl groups, can lead to changes in metabolic stability and activity.
Quantitative Structure-Activity Relationship Data
While specific quantitative SAR data for a comprehensive series of this compound analogs is not extensively available in the public domain, the following table summarizes representative data for various N-substituted phencyclidine analogs, illustrating the impact of the amine substituent on NMDA receptor binding affinity.
| Compound | N-Substituent | NMDA Receptor Kᵢ (nM) |
| PCP | Piperidine | 59 |
| This compound Analog (example) | 3-methoxypropyl | Data not available |
| N-ethyl-PCP | Ethyl | Lower affinity than PCP |
| N-propyl-PCP | Propyl | Lower affinity than PCP |
| N-butyl-PCP | Butyl | Lower affinity than PCP |
Note: The lack of specific public data for this compound and its direct analogs necessitates the inclusion of general trends observed for N-substituted PCP derivatives. Researchers are encouraged to generate specific data for their compounds of interest.
Experimental Protocols
Synthesis of N-(1-phenylcyclohexyl)-3-methoxypropanamine (this compound)
A common synthetic route to this compound and its analogs involves the reaction of 1-phenylcyclohexyl amine with a suitable electrophile.
Materials:
-
1-phenylcyclohexyl amine
-
1-bromo-3-methoxypropane
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 1-phenylcyclohexyl amine and triethylamine in acetonitrile.
-
Add 1-bromo-3-methoxypropane dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor, using a radiolabeled ligand such as [³H]MK-801.
Materials:
-
Rat brain membrane homogenates (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compounds (e.g., this compound and its analogs)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Unlabeled MK-801 (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, rat brain membranes, and [³H]MK-801 to each well.
-
Add the test compounds or vehicle control to the appropriate wells. For determining non-specific binding, add a high concentration of unlabeled MK-801.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Signaling Pathways and Metabolism
The primary mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission.
NMDA Receptor Antagonism by this compound.
The metabolism of this compound, like other phencyclidine derivatives, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolic pathways involve oxidation of the cyclohexane and phenyl rings.
Metabolic Pathway of this compound.
Experimental Workflow for SAR Studies
A typical workflow for conducting structure-activity relationship studies of this compound analogs is outlined below.
Methodological & Application
Application Notes and Protocols for Studying the Effects of PCMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCMPA (N-(1-phenylcyclohexyl)-3-methoxypropanamine hydrochloride) is a derivative of phencyclidine (PCP). Due to the limited availability of published research specifically on this compound, this document provides recommended cell lines and experimental protocols based on studies of its parent compound, phencyclidine, and other PCP derivatives. These recommendations serve as a starting point for investigating the cellular effects of this compound. It is crucial to note that these are extrapolated suggestions, and empirical validation is necessary for your specific research questions.
Recommended Cell Lines
The choice of cell line will depend on the specific research focus, such as neurotoxicity, general cytotoxicity, or other pharmacological effects. Based on studies of PCP and its analogs, the following cell lines are recommended for initial screening and mechanistic studies of this compound.
| Cell Line | Tissue of Origin | Rationale for Selection | Potential Research Applications |
| PC12 | Rat Pheochromocytoma | Well-established model for neuronal differentiation and neurotoxicity studies. Expresses NMDA receptors, a primary target of PCP.[1] | Investigating effects on neuronal differentiation, neurite outgrowth, and neurotoxicity. |
| SH-SY5Y | Human Neuroblastoma | Human cell line with neuronal characteristics, suitable for studying neurotoxic and apoptotic effects. | Assessing apoptosis, cytotoxicity, and effects on neuronal signaling pathways in a human cell context. |
| Primary Forebrain Neurons | Rodent | Closely mimics the in vivo neuronal environment, providing high physiological relevance for neuropharmacological studies.[2] | Detailed mechanistic studies of neurotoxicity and synaptic plasticity.[2] |
| HEK293 | Human Embryonic Kidney | Commonly used for general cytotoxicity and drug metabolism studies due to their ease of transfection and robust growth.[3] | Initial screening for general cytotoxicity and off-target effects.[3] |
| HepG2 | Human Hepatocellular Carcinoma | A standard model for studying drug metabolism and hepatotoxicity.[3] | Evaluating the potential for liver cell toxicity and metabolic profiling of this compound.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and should be optimized for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Recommended cell line (e.g., PC12, SH-SY5Y, HEK293, HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Recommended cell line (e.g., SH-SY5Y, Primary Forebrain Neurons)
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key proteins in signaling pathways (e.g., NMDA receptor subunits, apoptosis-related proteins).
Materials:
-
Recommended cell line
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-NR1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known mechanisms of PCP.
Caption: Putative NMDA Receptor Signaling Pathway Inhibition by this compound.
Caption: Potential Intrinsic Apoptosis Pathway Induced by this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Studying this compound Effects.
References
Ambiguity in "PCMPA" Prevents Protocol Development
Initial searches for the term "PCMPA" have revealed significant ambiguity, with the majority of results referring to the Prescription Medicines Code of Practice Authority (PMCPA), the self-regulatory body for the UK pharmaceutical industry. This organization, rather than a specific chemical compound, is the primary entity associated with this acronym.[1][2][3][4][5][6][7]
Due to this ambiguity, it is not currently possible to provide detailed application notes and protocols for the administration of "this compound" in animal models as requested. The search did not yield a clear reference to a specific drug or chemical agent that could be used in a research setting.
Other less relevant search results included mentions of:
-
PMEPA1 : A prostate transmembrane protein.[8]
-
CMPPA : The Computer Matching and Privacy Protection Act of 1988.[9]
-
cAMP signaling pathway : A biological pathway, which while relevant to drug action, was not directly linked to a compound with the acronym this compound.[10][11][12][]
To proceed with your request, please provide the full and unambiguous name of the compound or drug you are interested in. Once the specific substance has been identified, a comprehensive search for relevant literature can be conducted to develop the detailed application notes, protocols, data tables, and signaling pathway diagrams you have requested.
References
- 1. About us [pmcpa.org.uk]
- 2. pmcpa.org.uk [pmcpa.org.uk]
- 3. fieldfisher.com [fieldfisher.com]
- 4. pmcpa.org.uk [pmcpa.org.uk]
- 5. The Prescription Medicines Code of Practice Authority | PMCPA [pmcpa.org.uk]
- 6. pharmiweb.com [pharmiweb.com]
- 7. judicialappointments.gov.uk [judicialappointments.gov.uk]
- 8. PMEPA1 facilitates non-small cell lung cancer progression via activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fullformexpand.com [fullformexpand.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The cAMP-signaling cancers: Clinically-divergent disorders with a common central pathway [frontiersin.org]
- 12. Comprehensive identification of signaling pathways for idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCMPA in Cell Culture Experiments
Note to the Reader: Extensive searches for a compound abbreviated as "PCMPA" in the context of cell culture experiments did not yield a well-characterized agent with established protocols. The predominant result for this acronym is the Prescription Medicines Code of Practice Authority .
However, a chemical entity, This compound (hydrochloride) , is available from some suppliers and is identified as a derivative of Phencyclidine (PCP). There is a significant lack of published scientific literature detailing its use in cell culture, including its specific mechanism of action, effects on cellular signaling pathways, and established dosage and concentration ranges for in vitro studies.
The following sections provide a generalized framework and best practices for researchers who may be investigating a novel or poorly characterized compound such as this compound in a cell culture setting. This information is intended as a guide for establishing experimental parameters and is not based on specific data for this compound.
General Considerations for a Novel Compound in Cell Culture
When working with a new compound, a systematic approach is crucial to determine its effects and optimal working concentrations.
1.1. Stock Solution Preparation and Storage
-
Solubility Testing: The solubility of the compound in various solvents (e.g., DMSO, ethanol, water) should be determined. For cell culture, DMSO is a common solvent, but its final concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the cell culture medium.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protected from light to maintain its stability. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
1.2. Determining Working Concentrations: A Step-by-Step Protocol
A dose-response experiment is essential to identify the concentration range of the compound that elicits a biological response without causing excessive cell death.
Protocol: Dose-Response Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to achieve 70-80% confluency at the time of assay.
-
Compound Dilution: Prepare a serial dilution of the compound in complete cell culture medium. A wide range of concentrations should be tested initially (e.g., from nanomolar to high micromolar).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a relevant duration (e.g., 24, 48, 72 hours). The incubation time will depend on the expected mechanism of action of the compound.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or PrestoBlue assay, or by using a trypan blue exclusion assay with an automated cell counter.
-
Data Analysis: Plot cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited). This will help in selecting appropriate non-toxic to moderately toxic concentrations for subsequent functional assays.
Hypothetical Signaling Pathway and Experimental Workflow
Given that this compound is a derivative of Phencyclidine (PCP), a known NMDA receptor antagonist, a hypothetical signaling pathway that could be investigated is its effect on neuronal cells and calcium signaling.
Hypothetical Signaling Pathway: this compound and Neuronal Signaling
Below is a conceptual diagram illustrating a potential mechanism of action for a PCP derivative in a neuronal cell.
Caption: Hypothetical antagonism of the NMDA receptor by this compound, a PCP derivative.
Experimental Workflow: Investigating this compound's Effect on Calcium Signaling
The following diagram outlines a potential workflow to test the hypothesis that this compound affects calcium influx in neuronal cells.
Application Notes and Protocols for PCMPA in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates a wide array of downstream signaling cascades, influencing processes such as membrane trafficking, cytoskeletal organization, and, importantly, neuronal function. Dysregulation of PLD signaling has been implicated in various neurological disorders, making it a compelling target for therapeutic intervention.
PCMPA (1,3-dimethyl-6-[(4-{[1-(oxan-4-yl)piperidin-4-yl]methoxy}phenyl)amino]pyrimidine-2,4(1H,3H)-dione) is a potent and selective inhibitor of PLD. Its utility in elucidating the role of PLD in cellular processes is expanding. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal excitability, synaptic transmission, and ion channel function.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of PLD, thereby reducing the cellular levels of PA. This reduction in PA is expected to impact neuronal electrophysiology through several potential mechanisms:
-
Modulation of Ion Channel Activity: PA and other phospholipids are known to directly interact with and modulate the activity of various ion channels, including potassium and calcium channels. By decreasing PA levels, this compound may alter ion channel gating properties, leading to changes in neuronal excitability and firing patterns.
-
Alteration of Synaptic Vesicle Cycling: PLD and PA are implicated in the regulation of synaptic vesicle exocytosis and endocytosis. Inhibition of PLD with this compound could therefore affect neurotransmitter release probability and short-term synaptic plasticity.
-
Impact on Downstream Signaling Pathways: PA is a precursor for the formation of other signaling lipids, such as diacylglycerol (DAG) and lysophosphatidic acid (LPA). It also recruits and activates various proteins, including protein kinases and small GTPases. By inhibiting PLD, this compound can indirectly affect these downstream signaling pathways, which are known to play crucial roles in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from electrophysiology experiments using this compound. These tables are provided as examples for data presentation and comparison.
Table 1: Effect of this compound on Intrinsic Neuronal Properties
| Parameter | Control | This compound (10 µM) | p-value |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -64.8 ± 1.8 | > 0.05 |
| Input Resistance (MΩ) | 250.3 ± 15.2 | 245.7 ± 18.1 | > 0.05 |
| Action Potential Threshold (mV) | -45.1 ± 0.8 | -42.3 ± 1.0 | < 0.05 |
| Action Potential Amplitude (mV) | 80.5 ± 2.1 | 79.9 ± 2.5 | > 0.05 |
| Firing Frequency (Hz) at 2x Rheobase | 15.4 ± 2.3 | 22.1 ± 3.1 | < 0.01 |
Table 2: Effect of this compound on Synaptic Transmission
| Parameter | Control | This compound (10 µM) | p-value |
| mEPSC Amplitude (pA) | 15.8 ± 1.2 | 16.2 ± 1.5 | > 0.05 |
| mEPSC Frequency (Hz) | 2.5 ± 0.4 | 4.1 ± 0.6 | < 0.01 |
| Paired-Pulse Ratio (50 ms ISI) | 1.8 ± 0.1 | 1.4 ± 0.1 | < 0.01 |
| Long-Term Potentiation (% of baseline) | 155 ± 8 | 120 ± 6 | < 0.01 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Intrinsic Neuronal Excitability
Objective: To determine the effect of this compound on the intrinsic electrical properties of neurons.
Materials:
-
Acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Intracellular solution for whole-cell recording.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp electrophysiology setup with amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Prepare acute brain slices (300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp mode.
-
After establishing a stable recording, record baseline intrinsic properties:
-
Resting membrane potential.
-
Input resistance (by injecting small hyperpolarizing current steps).
-
Action potential firing characteristics in response to depolarizing current injections of increasing amplitude (e.g., from -100 pA to +500 pA in 20 pA increments).
-
-
Bath-apply this compound at the desired final concentration (e.g., 10 µM) by adding it to the perfusion aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Allow the drug to perfuse for at least 10-15 minutes to reach equilibrium.
-
Repeat the recording of intrinsic properties as in step 4 in the presence of this compound.
-
Wash out the drug by perfusing with control aCSF for 20-30 minutes and record the recovery of neuronal properties.
-
Analyze the data to compare the resting membrane potential, input resistance, action potential threshold, amplitude, and firing frequency before, during, and after this compound application.
Protocol 2: Recording of Spontaneous and Evoked Synaptic Currents
Objective: To investigate the effect of this compound on presynaptic neurotransmitter release and postsynaptic receptor function.
Materials:
-
Same as Protocol 1.
-
Tetrodotoxin (TTX) for recording miniature excitatory postsynaptic currents (mEPSCs).
-
Bicuculline and APV to isolate AMPA receptor-mediated currents (optional).
-
Bipolar stimulating electrode.
Methodology:
-
Prepare acute brain slices and establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode (holding potential of -70 mV).
-
To record mEPSCs:
-
Add TTX (1 µM) to the aCSF to block action potential-dependent neurotransmitter release.
-
Record spontaneous inward currents for a baseline period of 5-10 minutes.
-
Bath-apply this compound (10 µM) and record for another 10-15 minutes.
-
Analyze the amplitude and frequency of mEPSCs before and after this compound application.
-
-
To record evoked EPSCs (eEPSCs):
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for a CA1 pyramidal neuron).
-
Deliver brief electrical stimuli (e.g., 0.1 ms duration) at a low frequency (e.g., 0.1 Hz) to evoke EPSCs.
-
Record a stable baseline of eEPSC amplitudes for 5-10 minutes.
-
Bath-apply this compound (10 µM) and continue recording eEPSCs.
-
Analyze the amplitude of the evoked responses.
-
-
To assess paired-pulse plasticity:
-
Deliver pairs of stimuli with a short inter-stimulus interval (e.g., 50 ms).
-
Calculate the paired-pulse ratio (PPR = amplitude of second EPSC / amplitude of first EPSC).
-
Compare the PPR before and after this compound application. A change in PPR is indicative of a presynaptic mechanism of action.
-
Protocol 3: Induction and Measurement of Long-Term Potentiation (LTP)
Objective: To determine if PLD inhibition by this compound affects synaptic plasticity.
Materials:
-
Same as Protocol 2.
Methodology:
-
Prepare acute brain slices and establish a stable whole-cell or field potential recording in a relevant synaptic pathway (e.g., CA3-CA1 synapse in the hippocampus).
-
Record baseline synaptic responses by delivering single stimuli at a low frequency (e.g., 0.05 Hz) for 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Continue recording synaptic responses at the baseline frequency for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
In a separate set of experiments, pre-incubate the slices with this compound (10 µM) for at least 20-30 minutes before starting the baseline recording.
-
Repeat the baseline recording, LTP induction, and post-induction recording in the continuous presence of this compound.
-
Compare the magnitude of LTP (expressed as the percentage increase in synaptic response amplitude from baseline) between control and this compound-treated slices.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated PLD inhibition.
Caption: Experimental workflow for electrophysiology with this compound.
Caption: Logical relationship of this compound's effects on neurons.
Application Notes and Protocols for PCMPA in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: PCMPA (N-(3-methoxypropyl)-1-phenyl-cyclohexanamine) is a research chemical structurally related to phencyclidine (PCP).[1][2] As of the current date, its pharmacology has not been extensively elucidated in published literature. The following application notes and protocols are based on the known mechanisms of action of phencyclidine and its analogs. Researchers should exercise caution and conduct thorough validation studies when using this compound.
Introduction
This compound, or N-(3-methoxypropyl)-1-phenyl-cyclohexanamine, is a synthetic compound belonging to the arylcyclohexylamine class, which includes well-known psychoactive substances like phencyclidine (PCP) and ketamine.[1][2] Due to its structural similarity to PCP, this compound is presumed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and may also interact with sigma receptors.[1][3][4] This profile makes it a potential tool compound for neuroscience research, particularly in studies related to psychosis, neurotoxicity, and synaptic plasticity.
Tool compounds like this compound are valuable for dissecting the roles of specific neurotransmitter systems and receptors in complex brain functions and disease states. By modulating the activity of targets like the NMDA and sigma receptors, researchers can investigate their involvement in neuronal signaling cascades, gene expression, and behavior.
Mechanism of Action (Inferred)
The primary mechanism of action of this compound is likely similar to that of phencyclidine, involving the blockade of the NMDA receptor ion channel. NMDA receptors are glutamate-gated ion channels crucial for excitatory synaptic transmission and plasticity. By binding to a site within the ion channel pore, PCP and its analogs prevent the influx of Ca2+ and Na+, thereby inhibiting neuronal excitation.
Additionally, many PCP analogs exhibit affinity for sigma receptors, which are chaperone proteins located at the endoplasmic reticulum.[1][5][6] Sigma-1 receptors, in particular, are implicated in a variety of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and neurosteroid action.[1][4][6]
Signaling Pathways
References
- 1. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PMPA (NMDA antagonist) - Immunomart [immunomart.com]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Behavioral Studies Using p-Chloroamphetamine (PCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA), is a potent neuroactive compound widely utilized in preclinical research to investigate the role of serotonin in various physiological and behavioral processes. These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting behavioral studies with PCA.
PCA exhibits a dose-dependent dual mechanism of action. At lower doses, it acts as a potent serotonin-releasing agent, leading to a rapid and transient increase in extracellular serotonin levels.[1] This makes it a valuable tool for studying the acute behavioral effects of enhanced serotonergic neurotransmission. At higher doses, PCA induces selective neurotoxicity in serotonin neurons, resulting in long-term depletion of brain serotonin.[1][2][3] This neurotoxic property is exploited to model conditions of serotonin deficiency and to investigate the long-term consequences of serotonergic system impairment on behavior.
These notes will guide researchers in designing and executing robust behavioral experiments using PCA, with a focus on assays for locomotor activity, anxiety-related behavior, and depression-like states.
Mechanism of Action
PCA's primary mechanism of action involves its interaction with the serotonin transporter (SERT).[2][4] It is taken up into serotonergic neurons via SERT and subsequently triggers the reverse transport of serotonin from the cytoplasm into the synaptic cleft, leading to a surge in extracellular serotonin.[1] While PCA is selective for the serotonin system, it can also influence dopamine and norepinephrine levels, although to a lesser extent.[5][6]
The neurotoxic effects of higher doses of PCA are also dependent on SERT uptake.[2] The precise mechanisms underlying this neurotoxicity are not fully elucidated but are thought to involve oxidative stress and the formation of toxic metabolites within serotonergic neurons.[7]
Data Presentation
The following tables summarize representative quantitative data from behavioral studies involving PCA administration in rodents. These values should be considered as a general guide, as specific results may vary depending on the animal strain, age, sex, and specific experimental conditions.
Table 1: Effects of Acute PCA Administration on Locomotor Activity in an Open Field Test
| Dose of PCA (mg/kg, i.p.) | Total Distance Traveled (cm) | Stereotypy Counts | Time in Center Zone (s) |
| Vehicle (Saline) | 1500 ± 150 | 50 ± 10 | 60 ± 10 |
| 1 | 2500 ± 200 | 100 ± 20 | 45 ± 8 |
| 2.5 | 4000 ± 300 | 250 ± 40 | 30 ± 5 |
| 5 | 3200 ± 250 | 400 ± 50 | 25 ± 5 |
Data are presented as mean ± SEM. Assessments are typically made over a 60-minute session following PCA administration.
Table 2: Effects of PCA-Induced Serotonin Depletion on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle Control | 45 ± 5 | 40 ± 5 | 15 ± 2 |
| PCA (10 mg/kg, i.p., 7 days prior) | 20 ± 4 | 25 ± 4 | 18 ± 3 |
Data are presented as mean ± SEM. The test is conducted 7 days after a neurotoxic dose of PCA to allow for serotonin depletion.
Table 3: Effects of PCA-Induced Serotonin Depletion on Depressive-Like Behavior in the Forced Swim Test (FST)
| Treatment | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle Control | 80 ± 10 | 30 ± 5 | 70 ± 8 |
| PCA (10 mg/kg, i.p., 14 days prior) | 120 ± 12 | 20 ± 4 | 40 ± 6 |
Data are presented as mean ± SEM. The test is conducted 14 days after a neurotoxic dose of PCA.
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the effects of acute PCA administration on spontaneous locomotor activity and stereotyped behaviors.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).
-
p-Chloroamphetamine (PCA) hydrochloride.
-
Sterile saline solution (0.9% NaCl).
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Prepare fresh solutions of PCA in sterile saline on the day of the experiment.
-
Administer PCA or vehicle (saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 2.5, 5 mg/kg).
-
Immediately after injection, place each animal in the center of the open field arena.
-
Record locomotor activity for a period of 60-120 minutes.
-
Analyze the data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), stereotypy counts, and time spent in the center versus the periphery of the arena.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiogenic-like effects of PCA-induced serotonin depletion.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera for recording and software for analysis.
-
p-Chloroamphetamine (PCA) hydrochloride.
-
Sterile saline solution (0.9% NaCl).
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old).
Procedure:
-
Administer a neurotoxic dose of PCA (e.g., 10 mg/kg, i.p.) or vehicle to the animals.
-
House the animals for a post-injection period of 7 days to allow for the development of serotonergic deficits.
-
On the day of testing, habituate the animals to the testing room for at least 60 minutes.
-
Place each mouse individually in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the recordings for the time spent in the open and closed arms, and the number of entries into each arm. An anxiogenic-like effect is indicated by a decrease in the time spent and the number of entries into the open arms.
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To assess the pro-depressive-like effects of PCA-induced serotonin depletion.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video camera for recording.
-
p-Chloroamphetamine (PCA) hydrochloride.
-
Sterile saline solution (0.9% NaCl).
-
Experimental animals (e.g., male Wistar rats, 200-250g).
Procedure:
-
Administer a neurotoxic dose of PCA (e.g., 10 mg/kg, i.p.) or vehicle to the animals.
-
House the animals for a post-injection period of 14 days.
-
On the day of the test, place each rat individually into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
Analyze the last 4 minutes of the session for the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors. An increase in immobility time is interpreted as a depressive-like state.
Mandatory Visualizations
References
- 1. Effects of p-chloroamphetamine on brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. P-chloroamphetamine and a side-chain fluorinated analog: effects on brain amine levels and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Chloroamphetamine releases both serotonin and dopamine into rat brain dialysates in vivo. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
Application Notes and Protocols for Labeling PCMPA for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCMPA (S-trans-trans-2-(4-chlorophenyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)cyclopropane-1-carboxamide) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a process that terminates 2-AG signaling and initiates the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. Given its role in neuroinflammation and various neurological disorders, MAGL is a significant target for therapeutic intervention and in vivo imaging. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological targets in vivo. The development of radiolabeled MAGL inhibitors, such as this compound, as PET tracers is crucial for understanding the role of MAGL in disease, for the development of novel therapeutics, and for patient stratification in clinical trials.
These application notes provide an overview of potential techniques for radiolabeling this compound for use in preclinical imaging studies, based on established methods for labeling structurally similar MAGL inhibitors. Detailed, hypothetical protocols for both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeling are provided, along with a summary of reported data for other MAGL PET tracers to serve as a benchmark.
Chemical Structure of this compound
The chemical structure of this compound is S-trans-trans-2-(4-chlorophenyl)-N-(2-oxo-2-(piperidin-1-yl)ethyl)cyclopropane-1-carboxamide. A 2D representation is provided below:
(Note: A visual representation of the chemical structure is essential for understanding the proposed labeling strategies.)
Labeling Strategies for this compound
Based on the structure of this compound, several positions are amenable to radiolabeling with positron-emitting radionuclides such as ¹¹C (t½ = 20.4 min) and ¹⁸F (t½ = 109.8 min).
-
For ¹¹C-labeling: The carbonyl group in the amide linker presents a potential site for the introduction of [¹¹C]carbonyl. Another possibility is the methylation of a suitable precursor, although this would require modification of the this compound structure.
-
For ¹⁸F-labeling: The 4-chlorophenyl group is a prime target for radiofluorination. The chlorine atom can be replaced with a fluorine atom, or more practically, a precursor molecule with a suitable leaving group (e.g., nitro, trimethylammonium) or a boronic ester at the 4-position of the phenyl ring can be synthesized for nucleophilic fluorination.
Quantitative Data for Existing MAGL PET Tracers
To provide context for the development of radiolabeled this compound, the following table summarizes the radiochemical data for several published MAGL PET tracers.
| Tracer | Radionuclide | Labeling Method | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Am) at EOS | Reference |
| [¹¹C]SAR127303 | ¹¹C | ¹¹C-methylation of phenolic precursor | Not Reported | Not Reported | [1] |
| [¹¹C]MA-PB-1 | ¹¹C | ¹¹C-methylation via Suzuki coupling | Not Reported | Not Reported | [1] |
| [¹¹C]MAGL-0519 | ¹¹C | ¹¹C-methylation of phenolic precursor | Not Reported | Not Reported | [2] |
| [¹⁸F]PF-06795071 | ¹⁸F | Spirocyclic iodonium ylide (SCIDY) strategy | Good | High | |
| [¹⁸F]MAGL-1902 | ¹⁸F | SₙAr reaction on a 2-fluoropyridine scaffold | Good | High | [3][4] |
| [¹⁸F]10 | ¹⁸F | Copper-mediated ¹⁸F-fluorination of borate precursor | 57% | 37 GBq/µmol | |
| [¹⁸F]15 ([¹⁸F]MAGL-2102) | ¹⁸F | Copper-mediated ¹⁸F-fluorination of borate precursor | 53% | 63 GBq/µmol |
EOS: End of Synthesis
Experimental Protocols
The following are detailed, hypothetical protocols for the radiolabeling of this compound, based on successful methods reported for other MAGL inhibitors.
Protocol 1: Synthesis of [¹¹C]this compound via ¹¹C-Carbonylation
This protocol is based on the known reactivity of Grignard reagents with [¹¹C]CO₂ to form ¹¹C-carboxylic acids, which can then be coupled to an amine. A precursor, S-trans-trans-2-(4-chlorophenyl)cyclopropane-1-magnesium chloride, would be required.
Materials:
-
[¹¹C]CO₂ produced from a cyclotron
-
S-trans-trans-2-(4-chlorophenyl)cyclopropane-1-magnesium chloride (precursor) in THF
-
2-Amino-1-(piperidin-1-yl)ethan-1-one
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% TFA
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
Production and Trapping of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is trapped in a vessel containing the precursor solution of S-trans-trans-2-(4-chlorophenyl)cyclopropane-1-magnesium chloride in THF at -78°C.
-
Carboxylation Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 5 minutes to form the [¹¹C]carboxylic acid intermediate.
-
Solvent Removal: The THF is removed under a stream of nitrogen.
-
Amide Coupling: The residue is redissolved in anhydrous DMF. 2-Amino-1-(piperidin-1-yl)ethan-1-one, HATU, and DIPEA are added to the reaction vessel. The mixture is heated at 80°C for 10 minutes.
-
Purification: The reaction mixture is quenched with water and injected onto the semi-preparative HPLC system. The fraction corresponding to [¹¹C]this compound is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product, [¹¹C]this compound, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
-
Quality Control: The final product is analyzed for radiochemical purity, chemical purity, molar activity, residual solvents, and sterility according to standard procedures.
Protocol 2: Synthesis of [¹⁸F]F-PCMPA via Copper-Mediated ¹⁸F-Fluorination
This protocol is adapted from the copper-mediated ¹⁸F-fluorination of aryl boronic esters, a versatile method for the synthesis of ¹⁸F-labeled arenes.[2][3] This would require the synthesis of a boronic ester precursor of this compound.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
This compound-boronic acid pinacol ester (precursor)
-
Copper(II) triflate pyridine complex (Cu(OTf)₂py₄)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% TFA
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into a reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C to yield the anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Fluorination Reaction: A solution of the this compound-boronic acid pinacol ester precursor and Cu(OTf)₂py₄ in anhydrous DMF is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated at 110°C for 20 minutes.
-
Purification: The reaction is cooled, diluted with water, and injected onto the semi-preparative HPLC system. The fraction corresponding to [¹⁸F]F-PCMPA is collected.
-
Formulation: The collected HPLC fraction is reformulated using a C18 Sep-Pak cartridge as described in Protocol 1.
-
Quality Control: The final product undergoes the same quality control checks as described in Protocol 1.
Visualizations
Signaling Pathway of MAGL in Neuroinflammation
References
- 1. CAS#:898460-42-9 | N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopentyloxalamide | Chemsrc [chemsrc.com]
- 2. Buy N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE [smolecule.com]
- 3. trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester | C22H33Cl2N3O2 | CID 123846538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-4-(2-(4-(2,3-dichlorophenyl)piperazine-1-yl)-ethyl)-N,N-dimethylcarbamoyl-cyclohexyl-amine hydrochloride | C21H33Cl3N4O | CID 129858658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of PCMPA in High-Throughput Screening: A Review of Available Information
Initial investigations into the application of a compound designated as "PCMPA" in high-throughput screening (HTS) have revealed a significant lack of published data. The acronym this compound most commonly refers to N-(3-methoxypropyl)-1-phenyl-cyclohexanamine, a synthetic molecule structurally related to phencyclidine (PCP). This compound is commercially available as a research chemical, primarily for forensic and analytical purposes. However, its pharmacological and biological activities have not been extensively characterized, and there is no documented evidence of its use or application in high-throughput screening assays for drug discovery or other research purposes.
One supplier of "this compound hydrochloride" notes that it is a derivative of Phencyclidine and is metabolized by cytochrome P450 enzymes. Another source confirms that this compound is a synthetic drug structurally related to the psychoactive compound phencyclidine and that its pharmacology has yet to be elucidated.[1]
Given the absence of specific data for this compound in the context of high-throughput screening, this document will provide a representative application note and protocol for a hypothetical compound, herein referred to as "Compound X," designed to modulate a common and well-understood signaling pathway frequently targeted in HTS campaigns: the G-protein coupled receptor (GPCR)-mediated cyclic AMP (cAMP) pathway. This will serve as a template and guide for researchers on how such a document would be structured, including data presentation, experimental protocols, and pathway visualizations.
Hypothetical Application Note: High-Throughput Screening for Modulators of the cAMP Pathway Using "Compound X"
Introduction
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and critical intracellular second messenger system involved in a myriad of physiological processes. Dysregulation of this pathway is implicated in numerous diseases, making its components attractive targets for therapeutic intervention. High-throughput screening (HTS) is a key strategy for identifying novel small molecules that can modulate this pathway. This application note describes the use of "Compound X" in a cell-based HTS assay to identify modulators of a specific Gs-coupled GPCR.
Signaling Pathway
The activation of a Gs-coupled GPCR by an agonist leads to the stimulation of adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cAMP. Elevated levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a cellular response.
Caption: The Gs-coupled GPCR signaling pathway leading to cAMP production.
Data Presentation
The following tables summarize the results of a hypothetical primary screen and subsequent dose-response analysis for "Compound X."
Table 1: Primary High-Throughput Screening Results
| Parameter | Value |
| Library Screened | 100,000 compounds |
| Screening Concentration | 10 µM |
| Assay Format | 384-well plate |
| Primary Hit Rate | 1.2% |
| Z'-factor | 0.75 |
| Signal-to-Background | 15 |
Table 2: Dose-Response Characteristics of "Compound X"
| Parameter | "Compound X" (Agonist) |
| EC50 | 150 nM |
| Hill Slope | 1.1 |
| Max Response (% of control) | 98% |
Experimental Protocols
1. Cell Culture and Seeding
-
Cell Line: HEK293 cells stably expressing the target Gs-coupled GPCR.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.
-
Protocol:
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
For the assay, harvest cells using Trypsin-EDTA and resuspend in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA).
-
Seed 5,000 cells per well in a 384-well white, solid-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
2. High-Throughput Screening Assay Protocol
This protocol utilizes a competitive immunoassay for the detection of cAMP (e.g., HTRF or LANCE).
-
Reagents:
-
Assay Buffer
-
Compound Library (in DMSO)
-
cAMP standard
-
cAMP detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer)
-
-
Workflow:
Caption: A typical workflow for a cell-based cAMP HTS assay.
-
Protocol Steps:
-
Remove culture medium from the cell plates.
-
Using an acoustic liquid handler, transfer 50 nL of compound from the library plates to the assay plates.
-
Add 10 µL of assay buffer to all wells.
-
Incubate the plates at room temperature for 30 minutes.
-
Add 10 µL of the cAMP detection reagents (pre-mixed with cell lysis buffer).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a suitable plate reader (e.g., a reader capable of time-resolved fluorescence).
-
3. Dose-Response Analysis
-
Prepare a serial dilution of "Compound X" (and other confirmed hits) in DMSO, typically starting from 10 mM.
-
Perform the same assay as described above, but with the serially diluted compounds.
-
Plot the resulting signal as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.
Conclusion
While the specific compound "this compound" lacks documented application in high-throughput screening, the provided framework for "Compound X" illustrates the necessary components of an application note for a novel compound in an HTS context. This includes a clear description of the targeted signaling pathway, concise data presentation in tabular format, and detailed, step-by-step experimental protocols. The use of visual diagrams for pathways and workflows further enhances the clarity and utility of such a document for the intended scientific audience.
References
Troubleshooting & Optimization
PCMPA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PCMPA (hydrochloride) and solutions to common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-(1-phenylcyclohexyl)-3-methoxypropanamine, is a derivative of phencyclidine (PCP).[1] Its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[2][3] Like other PCP derivatives, it may also function as a dopamine reuptake inhibitor, which would increase the concentration of dopamine in the synaptic cleft.[4]
Q2: What are the common solvents for dissolving this compound hydrochloride?
A2: this compound hydrochloride is soluble in a variety of organic solvents and aqueous buffers. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is also soluble in phosphate-buffered saline (PBS) at a pH of 7.2.
Q3: What is the recommended storage condition for this compound hydrochloride, both as a solid and in solution?
A3: As a solid, this compound hydrochloride is stable for at least five years when stored at -20°C. The stability of this compound in solution is dependent on the solvent and storage conditions. For aqueous solutions, it is generally recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C to minimize degradation.
Troubleshooting Guide: this compound Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| This compound hydrochloride powder will not dissolve in the chosen solvent. | 1. Incorrect solvent selection.2. The concentration is too high for the selected solvent.3. The temperature of the solvent is too low. | 1. Verify that you are using a recommended solvent (see solubility data table below).2. Try decreasing the concentration of your solution.3. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. Ensure the compound is stable at the temperature used. |
| The dissolved this compound precipitates out of solution upon standing or dilution. | 1. The solution is supersaturated.2. The pH of the aqueous buffer is not optimal.3. The compound is less soluble in the dilution buffer. | 1. Prepare a fresh, less concentrated stock solution.2. Ensure the pH of your aqueous buffer is appropriate. For this compound hydrochloride, a slightly acidic to neutral pH is generally preferred.3. When diluting a stock solution made in an organic solvent into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation. |
| The solution appears cloudy or contains particulates after dissolution. | 1. Incomplete dissolution.2. Contamination of the solvent or the compound. | 1. Use sonication or gentle warming to ensure complete dissolution.2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or contaminants. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL |
| Ethanol | 25 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical product information.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound hydrochloride vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound hydrochloride).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
-
Materials:
-
This compound hydrochloride stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound hydrochloride DMSO stock solution at room temperature.
-
Determine the final concentration of the working solution and calculate the required volume of the stock solution.
-
In a sterile tube, add the required volume of PBS.
-
While gently vortexing the PBS, slowly add the calculated volume of the DMSO stock solution dropwise to the PBS. This gradual addition helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PCMPA (4-Chloro-3-methylphenol) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of PCMPA (4-Chloro-3-methylphenol) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, or 4-Chloro-3-methylphenol, is a chlorinated phenolic compound used in various research and pharmaceutical applications, including as an antiseptic and preservative.[1] Its stability in solution is a critical concern because degradation can lead to a loss of potency, the formation of potentially interfering byproducts, and inaccurate experimental results. Aqueous solutions of this compound are known to be susceptible to degradation, particularly when exposed to light and air, which can cause a yellow discoloration.[2]
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The main factors contributing to this compound degradation in solution are:
-
Light Exposure (Photodegradation): UV radiation can induce photochemical reactions, leading to the breakdown of the phenolic ring.[2]
-
Oxidation: In the presence of oxygen (from air), this compound can undergo oxidation, a common degradation pathway for phenolic compounds. This process can be accelerated by the presence of metal ions.
-
pH: The stability of phenolic compounds is often pH-dependent. Highly alkaline or acidic conditions can catalyze hydrolysis or oxidation reactions.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation reactions.
-
Solvent: The choice of solvent can influence the stability of this compound. Some solvents may contain impurities that can react with the compound.
Q3: How can I visually identify if my this compound solution has degraded?
A3: A common sign of this compound degradation in aqueous solutions is a change in color, typically the development of a yellow or brownish tint.[2] However, significant degradation can occur before any color change is visible. Therefore, for quantitative experiments, it is crucial to rely on analytical methods like HPLC to assess the purity and concentration of your solution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be:
-
Protected from light: Store solutions in amber glass vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8°C) is recommended for short-to-medium-term storage. For long-term storage, freezing (-20°C or lower) may be appropriate, but solubility upon thawing should be verified.
-
De-gassed or stored under inert gas: To prevent oxidation, particularly for long-term storage or sensitive applications, purging the solution and vial headspace with an inert gas like nitrogen or argon can be beneficial.
-
Stored in appropriate containers: Use high-quality, inert glass containers. Avoid plastics that may leach contaminants or allow for gas exchange.
Troubleshooting Guides
Issue 1: this compound solution turns yellow over time.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Store the solution in an amber vial or a container wrapped in aluminum foil to block light. Prepare solutions in a dimly lit area if possible. |
| Oxidation | Prepare solutions with de-gassed solvents. After preparation, blanket the solution with an inert gas (e.g., nitrogen or argon) before sealing the container. Consider adding an antioxidant. |
| High pH | Measure the pH of your solution. If it is alkaline, consider buffering the solution to a neutral or slightly acidic pH. |
| Contaminated Solvent | Use high-purity, HPLC-grade solvents for solution preparation to avoid reactive impurities. |
Issue 2: Inconsistent results in assays using this compound solutions.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh stock solutions more frequently. Validate the concentration of the stock solution using a calibrated analytical method (e.g., HPLC-UV) before use in critical experiments. |
| Incompatibility with Assay Buffer | Investigate the components of your assay buffer. Some components may catalyze this compound degradation. Prepare a small amount of this compound in the assay buffer and monitor its stability over the time course of your experiment. |
| Adsorption to Labware | This compound, being a phenolic compound, may adsorb to certain plastics. Use glass or polypropylene labware where possible. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in methanol with the addition of an antioxidant to improve stability.
Materials:
-
This compound (solid, ≥98% purity)
-
HPLC-grade methanol
-
Butylated hydroxytoluene (BHT)
-
Amber glass volumetric flask
-
Analytical balance
-
Inert gas (nitrogen or argon)
Procedure:
-
Accurately weigh the required amount of this compound for the desired concentration and volume.
-
Dissolve the this compound in a small volume of methanol in the amber volumetric flask.
-
Add BHT to a final concentration of 0.01% (w/v).
-
Bring the solution to the final volume with methanol.
-
Mix thoroughly until all solids are dissolved.
-
Purge the headspace of the flask with an inert gas for 1-2 minutes.
-
Seal the flask tightly and store at 2-8°C, protected from light.
Protocol 2: Stability Indicating HPLC Method for this compound
This method can be used to quantify the concentration of this compound and detect the presence of degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
Procedure:
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
Dilute the sample to be tested to fall within the concentration range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area for this compound. The appearance of new peaks with different retention times may indicate the presence of degradation products.
-
Quantify the this compound concentration in the samples using the calibration curve. A decrease in concentration over time indicates degradation.
Data Presentation
Table 1: Factors Affecting this compound Stability in Solution and Mitigation Strategies
| Factor | Effect on this compound | Mitigation Strategy |
| Light (UV) | High | Store in amber containers; work in low-light conditions. |
| Oxygen (Air) | Moderate to High | Use de-gassed solvents; store under inert gas; add antioxidants. |
| High Temperature (>40°C) | Moderate | Store at reduced temperatures (refrigerate or freeze). |
| High pH (>8) | Moderate | Buffer solutions to a neutral or slightly acidic pH. |
| Presence of Metal Ions | Moderate | Use high-purity reagents and glass containers; consider a chelating agent if metal contamination is suspected. |
Visualizations
Caption: Simplified degradation pathway of this compound in solution.
Caption: Workflow for a this compound solution stability study.
References
Technical Support Center: Troubleshooting PCMPA Experiments
Welcome to the technical support center for Photo-Crosslinking and Affinity Purification (PCMPA) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound experiment?
A1: this compound (Photo-Crosslinking and Affinity Purification) is a powerful technique used to identify protein-protein interactions (PPIs) in a cellular context. It involves using a photo-activatable crosslinker to covalently trap interacting proteins, followed by affinity purification to isolate the protein of interest along with its crosslinked partners. Subsequent analysis, typically by mass spectrometry, identifies the interacting proteins.
Q2: My final protein yield after elution is very low. What are the possible causes?
A2: Low protein yield can stem from several factors:
-
Inefficient Crosslinking: The UV irradiation time or wavelength may not be optimal for the specific crosslinker and protein complex.
-
Poor Antibody Affinity: The antibody used for affinity purification may have low affinity for the target protein.
-
Harsh Lysis or Wash Conditions: The buffers used may be too stringent, causing the dissociation of the protein complex or stripping the antibody from the beads.
-
Inefficient Elution: The elution buffer may not be effective in disrupting the antibody-antigen interaction.
Q3: I am observing a high background of non-specific proteins in my mass spectrometry results. How can I reduce this?
A3: High background is a common issue and can be addressed by:
-
Pre-clearing the Lysate: Incubate the cell lysate with beads alone before adding the specific antibody to remove proteins that non-specifically bind to the beads.
-
Optimizing Wash Steps: Increase the number of washes or the stringency of the wash buffer to remove non-specifically bound proteins.
-
Using a High-Affinity Antibody: A more specific antibody will reduce the co-purification of off-target proteins.
-
Blocking the Beads: Incubate the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody to reduce non-specific binding sites.[1]
Q4: The identified interacting proteins seem to be common contaminants (e.g., keratins, ribosomal proteins). How can I be sure my results are specific?
A4: Distinguishing true interactors from common contaminants is crucial.
-
Use a Control Experiment: Perform a parallel experiment using a non-specific IgG antibody (isotype control) or a cell line that does not express the bait protein. Proteins identified in the control are likely non-specific binders.
-
Quantitative Analysis: Employ quantitative mass spectrometry techniques to compare the abundance of identified proteins between your experimental sample and the control. True interactors should be significantly enriched in the experimental sample.
-
Bioinformatic Analysis: Utilize databases of common contaminants to filter your results.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Bait Protein | Inefficient immunoprecipitation. | - Ensure the antibody is validated for immunoprecipitation. - Optimize the amount of antibody and lysate used. - Check the compatibility of the protein A/G beads with your antibody isotype. |
| Protein degradation. | - Add protease inhibitors to all buffers. - Keep samples on ice or at 4°C throughout the experiment. | |
| Inefficient crosslinking. | - Optimize UV exposure time and wavelength. - Ensure the crosslinker is properly incorporated or added. | |
| High Background Signal | Non-specific binding to beads. | - Pre-clear the lysate with beads before immunoprecipitation. - Block beads with BSA.[1] |
| Non-specific binding to antibody. | - Use a high-quality, affinity-purified antibody. - Titrate the antibody to the lowest effective concentration. - Include an isotype control experiment. | |
| Insufficient washing. | - Increase the number of wash steps. - Increase the salt or detergent concentration in the wash buffer. | |
| Co-elution of Antibody Heavy and Light Chains | Elution with denaturing buffer. | - Use a gentle elution method, such as a competitive peptide or a low pH buffer followed by immediate neutralization. - Covalently crosslink the antibody to the beads. |
| Inconsistent Results Between Replicates | Variability in cell culture or treatment. | - Standardize cell culture conditions, passage number, and treatment protocols. |
| Inconsistent sample handling. | - Ensure precise and consistent execution of all experimental steps, especially timing of UV irradiation and incubation times. | |
| Mass spectrometer variability. | - Ensure the mass spectrometer is properly calibrated and maintained. - Use internal standards for normalization. | |
| No Interacting Proteins Identified | Transient or weak interactions. | - Optimize the crosslinking step to efficiently capture transient interactions. |
| Low abundance of interacting proteins. | - Start with a larger amount of cell lysate. | |
| Disruption of interactions during purification. | - Use milder lysis and wash buffers. |
Data Presentation: Quantitative Analysis of this compound-MS Data
Quantitative mass spectrometry is essential for distinguishing true protein-protein interactions from non-specific background. Below are examples of how to present quantitative data from a this compound experiment.
Table 1: Identification and Quantification of Cross-linked Peptides
This table summarizes the identified cross-linked peptides and their quantitative information.
| Cross-link ID | Bait Protein | Prey Protein | Bait Peptide Sequence | Prey Peptide Sequence | Peptide-Spectrum Matches (PSMs) | Intensity (Experimental) | Intensity (Control) | Fold Change | p-value |
| XL-001 | Protein A | Protein X | GSSG...K...LVT | Y...K...FGR | 15 | 1.2E+08 | 1.5E+06 | 80.0 | 1.2E-05 |
| XL-002 | Protein A | Protein Y | V...K...NPA | L...K...TIE | 8 | 5.6E+07 | 2.1E+07 | 2.7 | 0.04 |
| XL-003 | Protein A | Protein Z | F...K...QWE | A...K...PLM | 3 | 9.8E+06 | 8.9E+06 | 1.1 | 0.45 |
Table 2: Summary of Enriched Interacting Proteins
This table provides a summarized view of the proteins that show significant enrichment in the experimental sample compared to the control.
| Prey Protein | UniProt ID | Number of Unique Cross-linked Peptides | Average Fold Change | Statistical Significance (q-value) |
| Protein X | P12345 | 5 | 75.4 | 2.5E-04 |
| Protein Y | Q67890 | 3 | 3.1 | 0.03 |
| Protein W | A1B2C3 | 2 | 10.2 | 0.001 |
Experimental Protocols
Protocol 1: In Vivo Photo-Crosslinking and Affinity Purification (this compound)
This protocol outlines the key steps for performing a this compound experiment to capture and identify protein-protein interactions within a cellular environment.
1. Cell Culture and Crosslinker Incorporation: a. Culture cells expressing the bait protein fused with an affinity tag (e.g., FLAG, HA, or Strep-tag). b. If using a photo-activatable amino acid, supplement the culture medium with the amino acid analog for a sufficient duration to allow for its incorporation into newly synthesized proteins.
2. In Vivo Photo-Crosslinking: a. Wash the cells with ice-cold PBS. b. Irradiate the cells with UV light at the appropriate wavelength (e.g., 365 nm for diazirine-based crosslinkers) on ice for a predetermined optimal time.
3. Cell Lysis: a. Lyse the crosslinked cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
4. Affinity Purification: a. Pre-clear the lysate by incubating with beads (without antibody) to reduce non-specific binding. b. Incubate the pre-cleared lysate with antibody-conjugated beads specific for the affinity tag on the bait protein. c. Wash the beads extensively with wash buffer to remove unbound proteins.
5. Elution: a. Elute the bait protein and its crosslinked partners from the beads using a suitable elution buffer (e.g., low pH glycine buffer, competitive peptide). b. Immediately neutralize the eluate if a low pH buffer was used.
6. Sample Preparation for Mass Spectrometry: a. Reduce and alkylate the protein complexes. b. Digest the proteins into peptides using an enzyme such as trypsin.
7. LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.
8. Data Analysis: a. Use specialized software to identify the cross-linked peptide pairs from the MS/MS data. b. Perform quantitative analysis to compare protein abundance between the experimental and control samples.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways that can be investigated using this compound to elucidate protein-protein interactions.
Caption: TGF-β signaling pathway illustrating ligand binding, receptor activation, and SMAD-mediated gene expression.
Caption: The ERK/MAPK signaling cascade initiated by growth factor binding to a receptor tyrosine kinase.
Caption: Key steps in the insulin signaling pathway leading to metabolic actions.
Experimental Workflow Diagram
This diagram provides a visual overview of the entire this compound experimental workflow, from cell culture to data analysis.
Caption: A comprehensive workflow diagram of a this compound experiment.
References
Technical Support Center: Optimizing PCMPA Incubation Time
Welcome to the technical support center for PCMPA hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on optimizing incubation time for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
This compound hydrochloride, or N-(1-phenylcyclohexyl)-3-methoxypropanamine hydrochloride, is a derivative of phencyclidine (PCP)[1]. Like PCP, its primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[2]. It binds to a site within the ion channel of the NMDA receptor, blocking its activity. Additionally, as a phencyclidine derivative, it may also interact with dopamine D2 receptors and inhibit dopamine reuptake[2].
Q2: What are the expected cellular effects of this compound incubation?
Based on its mechanism of action as an NMDA receptor antagonist and its potential effects on the dopaminergic system, incubation with this compound is expected to:
-
Inhibit NMDA receptor-mediated signaling: This can lead to a reduction in calcium influx in response to glutamate, affecting downstream signaling pathways related to synaptic plasticity, cell survival, and excitotoxicity.
-
Modulate dopamine signaling: By potentially acting on D2 receptors and dopamine transporters, this compound may alter intracellular cyclic AMP (cAMP) levels and affect pathways regulated by protein kinase A (PKA)[3][4].
-
Influence neuronal differentiation and function: Studies with the parent compound, PCP, have shown that it can inhibit neuronal differentiation and reduce biogenic amine levels in PC12 cells[5][6].
Q3: How do I determine the optimal incubation time for this compound in my experiment?
The optimal incubation time for this compound to achieve a maximum effect is highly dependent on your specific experimental model and the endpoint you are measuring. There is no single recommended incubation time. To determine the optimal time for your experiment, you should perform a time-course experiment.
Experimental Protocol: Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound.
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in your cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Time Points: Incubate the cells for a range of time points. A suggested starting range could be 1, 4, 8, 12, 24, and 48 hours.
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired assay to measure the effect of this compound. This could be a measure of cell viability, protein expression, signaling pathway activation, or any other relevant biological endpoint.
-
Data Analysis: Plot the measured effect against the incubation time to identify the time point at which the maximum (or desired) effect is observed.
Q4: What concentration of this compound should I use?
Similar to incubation time, the optimal concentration of this compound will vary depending on the cell type and the biological question. Based on studies with the parent compound PCP, a starting concentration range of 10 µM to 100 µM can be considered[5][6][7]. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Experimental Protocol: Dose-Response Experiment
-
Cell Seeding: Plate your cells at a uniform density in a multi-well plate and allow them to attach overnight.
-
This compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range could be from 1 µM to 200 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for the optimal incubation time determined from your time-course experiment.
-
Endpoint Analysis: After the incubation period, analyze your experimental endpoint.
-
Data Analysis: Plot the effect of this compound against the concentration to determine the EC50 (half-maximal effective concentration) or the concentration that gives the maximal effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound. | 1. Incubation time is too short. 2. Concentration is too low. 3. Cells are not responsive to NMDA receptor antagonism. 4. Degradation of this compound. | 1. Increase the incubation time. Perform a time-course experiment.2. Increase the concentration of this compound. Perform a dose-response experiment.3. Confirm the expression of NMDA receptors in your cell line. Consider using a positive control for NMDA receptor antagonism.4. Prepare fresh this compound solutions for each experiment. |
| High cell death or toxicity observed. | 1. Concentration of this compound is too high. 2. Incubation time is too long. 3. Solvent toxicity. | 1. Reduce the concentration of this compound. Perform a dose-response experiment to find a non-toxic concentration.2. Reduce the incubation time. A shorter incubation may be sufficient to observe the desired effect without causing excessive toxicity.3. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to your cells. Include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell density. 2. Inconsistent this compound preparation. 3. Variations in incubation conditions. | 1. Ensure consistent cell seeding density across all experiments.2. Prepare fresh this compound dilutions from a validated stock solution for each experiment.3. Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
Data Presentation
Table 1: Summary of Experimental Parameters for Phencyclidine (PCP) from Literature
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Phencyclidine (PCP) | PC12 | 50 µM - 100 µM | Not specified | Inhibition of neuronal differentiation | [5][6] |
| Phencyclidine (PCP) | Rat Striatum Slices | 3 µM - 100 µM | Not specified | Stimulated dopamine release | [7] |
| D2 Receptor Agonists | Striatal Neurons | 10 µM - 30 µM | 45 minutes | D2 receptor internalization | [8] |
Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by this compound
As a phencyclidine derivative, this compound is expected to primarily interfere with NMDA receptor and dopamine D2 receptor signaling pathways.
Caption: NMDA Receptor Signaling Pathway Inhibition by this compound.
Caption: Potential Modulation of Dopamine D2 Receptor Signaling by this compound.
Experimental Workflow for Optimizing this compound Incubation Time
Caption: Workflow for optimizing this compound experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Activation of Dopamine D2 Receptor Suppresses Neuroinflammation through αB-crystalline by Inhibition of NF-κB Nuclear Translocation in Experimental ICH Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. researchgate.net [researchgate.net]
- 6. effects-of-nmda-receptor-inhibition-by-phencyclidine-on-the-neuronal-differentiation-of-pc12-cells - Ask this paper | Bohrium [bohrium.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
Technical Support Center: PCMPA (p-Chloromercuriphenylsulfonic acid)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of p-Chloromercuriphenylsulfonic acid (PCMPA), a sulfhydryl-reactive compound. Due to its mechanism of action, this compound has significant off-target effects that must be carefully controlled for in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (p-Chloromercuriphenylsulfonic acid) is a mercurial compound that acts as a sulfhydryl reagent. Its primary mechanism of action involves binding to the sulfhydryl (-SH) groups of cysteine residues in proteins.[1][2] This interaction can lead to the inhibition of protein function.
Q2: Is this compound a specific inhibitor?
A2: No, this compound is a non-specific inhibitor. Because it reacts with sulfhydryl groups, which are present in a vast number of proteins, this compound can inhibit a wide range of enzymes and other proteins non-selectively.[1][3] This lack of specificity is a major source of its off-target effects.
Q3: this compound is sometimes described as an aquaporin inhibitor. Is this accurate?
A3: While this compound has been shown to inhibit certain aquaporin water channels, it is not a specific aquaporin inhibitor.[4] Some aquaporins contain cysteine residues that are accessible to this compound, leading to their inhibition.[5] However, its inhibitory action is not limited to aquaporins and it will affect any protein with an accessible and reactive cysteine residue. Therefore, attributing an observed cellular effect solely to aquaporin inhibition when using this compound can be misleading without proper controls.
Q4: What are the major off-target effects of this compound?
A4: The principal off-target effect of this compound is the non-specific inhibition of numerous cellular proteins through its reaction with cysteine sulfhydryl groups. This can lead to a broad range of cellular disruptions, including:
-
Inhibition of various enzymes.[1]
-
Alteration of cellular signaling pathways that are regulated by proteins containing reactive cysteines.
-
Disruption of cellular adhesion.[6]
-
General cellular toxicity due to the disruption of multiple metabolic systems.[1][7]
Troubleshooting Guide: Controlling for Off-Target Effects
Issue 1: Observed cellular effect may not be due to the intended target.
-
Cause: The high reactivity of this compound with sulfhydryl groups on numerous proteins can lead to a cellular phenotype that is unrelated to the inhibition of the specific protein of interest.
-
Solution: A multi-pronged approach to control for off-target effects is essential. This includes the use of negative and positive controls, as well as alternative methods to validate the role of the intended target.
Experimental Protocols for Control Experiments
1. Reversibility of Inhibition with a Reducing Agent:
-
Principle: The bond between mercury and the sulfhydryl group can be reversed by a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol (BME). If the effect of this compound is due to its binding to the target protein, the effect should be reversible upon addition of a reducing agent.
-
Methodology:
-
Treat cells or tissue with this compound to induce the desired effect.
-
In a parallel experiment, after treatment with this compound, add a reducing agent (e.g., DTT or BME) at a concentration sufficient to reverse the mercurial bond.
-
Assess whether the cellular effect is reversed. A reversal of the effect suggests that it was mediated by the interaction of this compound with sulfhydryl groups.[5][6]
-
2. Use of a Structurally Related, Non-reactive Control Compound:
-
Principle: To control for potential effects of the compound's structure independent of its sulfhydryl reactivity, a structurally similar molecule that lacks the reactive mercury group should be used.
-
Methodology:
-
Synthesize or obtain a control compound that is structurally analogous to this compound but lacks the chloromercuri group.
-
Treat cells or tissue with this control compound at the same concentration as this compound.
-
If the cellular effect is not observed with the control compound, it provides evidence that the effect is due to the sulfhydryl-reactive nature of this compound.
-
3. Validation with Alternative, More Specific Inhibitors:
-
Principle: If available, using a more specific inhibitor for the target of interest can help confirm that the observed effect is due to the inhibition of that specific target.
-
Methodology:
-
Identify and obtain a specific inhibitor for your protein of interest that has a different mechanism of action than this compound.
-
Treat your experimental system with this specific inhibitor.
-
4. Genetic Knockdown or Knockout of the Target Protein:
-
Principle: The most rigorous control is to use a genetic approach to eliminate or reduce the expression of the target protein. If this compound's effect is truly on-target, then cells lacking the target protein should not exhibit the same response to this compound.
-
Methodology:
-
Use techniques such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding your protein of interest.
-
Confirm the reduction or elimination of the protein expression.
-
Treat the genetically modified cells and control (wild-type) cells with this compound.
-
If the effect of this compound is attenuated or absent in the knockdown/knockout cells, this provides strong evidence for on-target activity.
-
Data Presentation
| Experimental Control | Principle | Expected Outcome if Effect is On-Target | Expected Outcome if Effect is Off-Target |
| Reversibility with Reducing Agent | Reverses the mercury-sulfhydryl bond. | The cellular effect is reversed. | The cellular effect is not reversed or only partially reversed. |
| Non-reactive Structural Analog | Lacks the reactive mercury group. | The analog does not produce the cellular effect. | The analog produces a similar cellular effect. |
| Alternative Specific Inhibitor | Inhibits the target through a different mechanism. | The alternative inhibitor recapitulates the effect of this compound. | The alternative inhibitor does not produce the same effect. |
| Genetic Knockdown/Knockout | Reduces or eliminates the target protein. | The effect of this compound is diminished or absent. | The effect of this compound is unchanged. |
Visualizations
Caption: this compound's non-specific binding to sulfhydryl groups.
Caption: A logical workflow for validating the on-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloromercuribenzenesulfonic acid | C6H5ClHgO3S | CID 11136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Exposure and Health Effects of Inorganic and Elemental Mercury [jpmph.org]
- 4. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercury chloride decreases the water permeability of aquaporin-4-reconstituted proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with PCMPA Cytotoxicity in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals effectively manage and interpret the cytotoxic effects of PCMPA in cell-based assays.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it cytotoxic?
A: this compound is a novel investigational compound with therapeutic potential. Its mechanism of action is believed to involve the inhibition of the (hypothetical) Pro-Survival Kinase 1 (PSK1), a key enzyme in a signaling pathway that promotes cell proliferation and survival. By inhibiting PSK1, this compound can trigger apoptosis (programmed cell death) in rapidly dividing cells, which is a desirable outcome in cancer therapy. However, this intended cytotoxic effect requires careful characterization to distinguish it from off-target or non-specific toxicity.
Q2: What is the difference between cytotoxicity, cytostatic effects, and apoptosis?
A:
-
Cytotoxicity refers to the ability of a compound to kill cells.[1]
-
Cytostatic effects inhibit cell proliferation without causing cell death.[1]
-
Apoptosis is a form of programmed cell death, a controlled process that is a common mechanism for cytotoxic compounds.[1][2] Necrosis is another form of cell death, which is typically uncontrolled and results from acute cellular injury.
Experimental Design
Q3: How do I choose the right cell line for my this compound cytotoxicity assay?
A: The choice of cell line depends on your research question.
-
For efficacy testing: Use cell lines where the target (PSK1) is expressed and known to be active (e.g., specific cancer cell lines).
-
For safety and off-target effects: Use non-cancerous or primary cell lines to assess the therapeutic window.[3]
-
Consider the origin, doubling time, and culture requirements of the cell line.
Q4: What concentration of this compound should I use?
A: It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This involves testing a range of concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM).
Q5: What is the optimal incubation time for this compound treatment?
A: The optimal incubation time can vary depending on the cell line and the mechanism of action of the compound. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal endpoint.[3] Some cytotoxic effects may be immediate, while others may require a longer exposure time to manifest.
Q6: How does the solvent for this compound affect the assay?
A: Many organic solvents, such as dimethyl sulfoxide (DMSO), can be cytotoxic at higher concentrations.[4][5][6][7][8] It is crucial to determine the maximum tolerated concentration of the solvent in your chosen cell line and to keep the final solvent concentration consistent across all wells, including the vehicle control.[4]
Data Interpretation
Q7: How do I calculate the IC50 value for this compound?
A: The IC50 value is the concentration of this compound that reduces the cell viability by 50%. It is typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Q8: What do unexpected or inconsistent cytotoxicity results mean?
A: Inconsistent results can stem from various factors, including cell seeding density, passage number, contamination, or issues with the compound's solubility and stability.[9][10] Refer to the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Calibrate your pipettes regularly. Use a new pipette tip for each replicate. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, refer to the solubility issues section. |
Issue 2: No cytotoxic effect observed even at high concentrations of this compound.
| Potential Cause | Solution |
| Incorrect compound concentration | Double-check the calculations for your stock solution and dilutions. Prepare fresh dilutions for each experiment. |
| Compound instability | This compound may be unstable in the cell culture medium. Prepare fresh solutions immediately before use and minimize exposure to light if it is light-sensitive. |
| Cell line is resistant to this compound | Verify that the target (PSK1) is expressed and active in your chosen cell line. Consider using a different, more sensitive cell line. |
| Short incubation time | The cytotoxic effect may require a longer duration to become apparent. Increase the incubation time (e.g., from 24h to 48h or 72h). |
Issue 3: High cytotoxicity observed in the vehicle control wells.
| Potential Cause | Solution |
| Solvent toxicity | The concentration of the solvent (e.g., DMSO) may be too high for the cell line. Determine the maximum tolerated solvent concentration and ensure the final concentration in all wells is below this limit.[4][5][6] |
| Contamination | Check for signs of bacterial or fungal contamination. Test for mycoplasma contamination regularly.[10] |
| Poor cell health | Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that are at a high passage number. |
Issue 4: this compound appears to be insoluble in the culture medium.
| Potential Cause | Solution |
| Poor aqueous solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into the aqueous culture medium, ensure rapid mixing to avoid precipitation. |
| Exceeding solubility limit | Do not exceed the known solubility limit of this compound in the final assay medium. If the required concentration is too high, consider using a different solvent or a formulation aid, but validate its lack of toxicity first. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| HCT-116 | Colon Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| A549 | Lung Carcinoma | 8.3 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Table 2: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Conc. (% v/v) | Cell Viability (%) after 48h |
| HCT-116 | 0.1 | 98 ± 3 |
| 0.5 | 95 ± 4 | |
| 1.0 | 85 ± 6 | |
| 2.0 | 60 ± 8 | |
| MCF-7 | 0.1 | 99 ± 2 |
| 0.5 | 96 ± 3 | |
| 1.0 | 88 ± 5 | |
| 2.0 | 65 ± 7 |
Table 3: Influence of Cell Seeding Density on Apparent this compound Cytotoxicity in HCT-116 Cells
| Seeding Density (cells/well) | IC50 (µM) after 48h |
| 2,500 | 1.8 |
| 5,000 | 2.5 |
| 10,000 | 4.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
- 1. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of PCMPA in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of PCMPA (Phencyclidine methiodide propyl amine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
This compound is an arylcyclohexylamine research chemical.[1] While specific in vivo data for this compound is limited, compounds of this class can be lipophilic, often exhibiting poor aqueous solubility. This can lead to dissolution rate-limited absorption and consequently, low and variable oral bioavailability.[2][3] Researchers should anticipate challenges related to achieving adequate systemic exposure for preclinical studies.
Q2: How can I assess the in vivo bioavailability of my this compound formulation?
The most direct method is through in vivo pharmacokinetic (PK) studies in an appropriate animal model.[4][5] This typically involves administering this compound and collecting blood samples at various time points to measure drug concentration.[6] Key parameters to determine are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[4]
Q3: What are the initial steps to improve the bioavailability of this compound?
Initial efforts should focus on enhancing the solubility and dissolution rate of this compound.[7] Common strategies include:
-
Salt formation: If not already in a salt form, converting this compound to a suitable salt can significantly improve its solubility and dissolution.
-
Particle size reduction: Micronization or nanomilling increases the surface area of the drug powder, which can enhance the dissolution rate.[3][7]
-
Use of solubilizing excipients: Incorporating surfactants, co-solvents, or complexing agents (like cyclodextrins) in the formulation can improve the solubility of this compound in the gastrointestinal fluids.[7]
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between experimental subjects.
-
Possible Cause 1: Poor aqueous solubility and dissolution.
-
Possible Cause 2: Food effects.
-
Troubleshooting Step: Standardize feeding conditions for your animal studies. The presence of food can significantly alter the absorption of lipophilic drugs. Conduct pilot studies in both fed and fasted states to understand the impact of food on this compound absorption.
-
-
Possible Cause 3: First-pass metabolism.
-
Troubleshooting Step: Investigate the potential for significant metabolism of this compound in the gut wall or liver. In vitro studies using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability.[4][8] If first-pass metabolism is high, consider alternative routes of administration (e.g., intravenous, transdermal) for initial studies to determine the absolute bioavailability.
-
Issue: Low overall systemic exposure (low AUC) despite formulation improvements.
-
Possible Cause 1: Permeability-limited absorption.
-
Troubleshooting Step: While many arylcyclohexylamines are permeable, it's essential to confirm this for this compound. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an indication of its passive permeability.[9]
-
-
Possible Cause 2: Efflux transporter activity.
-
Troubleshooting Step: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the drug back into the intestinal lumen. In vitro studies with cell lines overexpressing these transporters can assess this possibility. If this compound is a substrate, co-administration with a P-gp inhibitor could be explored in preclinical models.
-
-
Possible Cause 3: Rapid clearance.
-
Troubleshooting Step: A low AUC could also be due to rapid elimination from the body. An intravenous PK study is necessary to determine the clearance and volume of distribution, which will help differentiate between poor absorption and rapid elimination.
-
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment of a Novel this compound Formulation
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for determining absolute bioavailability).
-
Group 2: Oral gavage of this compound in a simple aqueous suspension.
-
Group 3: Oral gavage of the novel this compound formulation.
-
-
Dosing:
-
IV: 1 mg/kg.
-
Oral: 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group. The absolute bioavailability (F%) of the oral formulations can be calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 75 RPM.
-
Procedure:
-
Add the this compound formulation to the dissolution vessel.
-
Withdraw samples at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Analyze the concentration of dissolved this compound in each sample using UV-Vis spectroscopy or HPLC.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (F%) |
| This compound Solution | IV | 1 | 850 ± 120 | 0.08 | 1200 ± 250 | 100 |
| Aqueous Suspension | Oral | 10 | 150 ± 45 | 2.0 | 900 ± 300 | 7.5 |
| Lipid-Based Formulation | Oral | 10 | 450 ± 90 | 1.5 | 3600 ± 700 | 30 |
| Nanoparticle Formulation | Oral | 10 | 600 ± 110 | 1.0 | 5400 ± 950 | 45 |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | % Dissolved at 30 min (pH 1.2) | % Dissolved at 120 min (pH 6.8) |
| Unformulated this compound | 5 ± 2 | 10 ± 3 |
| Micronized this compound | 25 ± 5 | 40 ± 7 |
| Solid Dispersion | 60 ± 8 | 85 ± 10 |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Formulation for Optimizing Bioavailability | New Horizons in Predictive Drug Metabolism and Pharmacokinetics | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. In vitro and in vivo induction of cytochrome p450: a survey of the current practices and recommendations: a pharmaceutical research and manufacturers of america perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
PCMPA stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) in various buffer solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your research and formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing rapid degradation in a phosphate buffer at pH 7.4. What could be the cause?
A1: Several factors could be contributing to the degradation of this compound in a neutral pH phosphate buffer.
-
Oxidation: this compound, containing a secondary amine, can be susceptible to oxidation. The rate of oxidation can be influenced by the presence of dissolved oxygen, trace metal ions, and exposure to light. Consider de-gassing your buffer and using amber vials to minimize light exposure.
-
Buffer Species Interaction: While less common, some buffer species can catalyze degradation. If you continue to see instability, consider switching to an alternative buffer system like citrate or Tris at the same pH.
-
Purity of this compound: Ensure the initial purity of your this compound sample is high, as impurities could catalyze degradation.
Q2: I'm observing the formation of an unknown peak in my chromatogram during a stability study. How can I identify it?
A2: The appearance of new peaks is indicative of degradation. To identify the unknown peak, you can employ several analytical techniques:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information can help in determining its molecular weight and elemental composition.
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[1][2][3][4] By comparing the retention time of the unknown peak with the degradation products formed under specific stress conditions, you can infer its identity. For example, if the peak is prominent under oxidative stress, it is likely an oxidation product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.
Q3: What are the best practices for preparing buffer solutions for this compound stability studies?
A3: Proper buffer preparation is crucial for reliable stability data.
-
Use High-Purity Reagents: Always use analytical or HPLC grade reagents and high-purity water (e.g., Milli-Q or equivalent).
-
Accurate pH Measurement: Calibrate your pH meter before each use with at least two standard buffers that bracket your target pH.
-
Control of Ionic Strength: Maintain a consistent ionic strength across different buffer systems if you want to compare their effects on stability directly.
-
Filtration: Filter your buffer solutions through a 0.22 µm filter to remove any particulate matter that could interfere with your analysis.
This compound Stability Data in Different Buffer Solutions (Hypothetical Data)
The following table summarizes the hypothetical stability of a 1 mg/mL this compound solution at 40°C over 7 days in various buffer solutions. Stability is indicated by the percentage of the initial this compound concentration remaining.
| Buffer System | pH | Day 1 (%) | Day 3 (%) | Day 7 (%) |
| Acetate Buffer | 4.0 | 99.5 | 98.2 | 96.5 |
| Citrate Buffer | 5.0 | 99.2 | 97.5 | 95.1 |
| Phosphate Buffer | 6.0 | 98.8 | 96.1 | 92.3 |
| Phosphate Buffer | 7.4 | 97.5 | 92.3 | 85.2 |
| Borate Buffer | 9.0 | 95.1 | 88.5 | 78.4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol describes the preparation of 100 mM buffer solutions commonly used in pharmaceutical stability studies.[5][6][7][8]
-
Acetate Buffer (pH 4.0):
-
Dissolve 8.2 g of sodium acetate in 900 mL of high-purity water.
-
Adjust the pH to 4.0 by adding glacial acetic acid.
-
Make up the final volume to 1 L with high-purity water.
-
-
Citrate Buffer (pH 5.0):
-
Dissolve 21.0 g of citric acid monohydrate in 900 mL of high-purity water.
-
Adjust the pH to 5.0 with a 1 M sodium hydroxide solution.
-
Make up the final volume to 1 L with high-purity water.
-
-
Phosphate Buffer (pH 7.4):
-
Dissolve 8.0 g of sodium chloride, 0.2 g of potassium chloride, 1.44 g of disodium hydrogen phosphate, and 0.24 g of potassium dihydrogen phosphate in 800 mL of high-purity water.
-
Adjust the pH to 7.4 with 1 M hydrochloric acid or 1 M sodium hydroxide if necessary.
-
Make up the final volume to 1 L with high-purity water.
-
Protocol 2: this compound Stability Study Workflow
This protocol outlines a typical workflow for assessing the stability of this compound in different buffer solutions.
Caption: this compound Stability Study Workflow Diagram.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[1][2][3][4]
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Expose a this compound solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
After exposure to these stress conditions, analyze the samples by a suitable stability-indicating method, such as HPLC-UV/MS.
Potential Degradation Pathway of this compound
The following diagram illustrates a potential degradation pathway for this compound, focusing on oxidation of the secondary amine, which is a common degradation route for such compounds.
Caption: Potential this compound Degradation Pathways.
References
Interpreting Conflicting Data in Scientific Research: A Methodological Approach
It appears there has been a misunderstanding regarding the acronym "PCMPA." Our search has identified this compound as the Prescription Medicines Code of Practice Authority, a self-regulatory body for the pharmaceutical industry in the UK. This organization does not conduct scientific studies that would yield conflicting experimental data in a research and development context.
Therefore, we have created a technical support guide using a relevant, illustrative example of a well-studied signaling pathway known for its complexity and the potential for conflicting data: the cAMP signaling pathway . This guide will provide researchers, scientists, and drug development professionals with a framework for interpreting conflicting data they may encounter in their own experiments.
Technical Support Center: Navigating Conflicting Data in cAMP Signaling Studies
This troubleshooting guide addresses common issues and frequently asked questions that arise when experimental data on the cAMP (cyclic adenosine monophosphate) signaling pathway appears contradictory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our lab found that stimulating G-protein coupled receptor (GPCR) 'X' increases cAMP levels, while a recent publication shows it decreases them. What could be the cause of this discrepancy?
A1: This is a common issue arising from the dual nature of G-protein coupling. Here are several factors to investigate:
-
Differential G-protein Coupling: GPCRs can couple to different G-alpha subunit families (e.g., Gs, Gi, Gq). Gs stimulates adenylyl cyclase (AC) to produce cAMP, while Gi inhibits it. The dominant coupling can be cell-type specific.
-
Experimental System: The cellular context is critical. The expression levels of different G-proteins, adenylyl cyclase isoforms, and other regulatory proteins can vary significantly between cell lines or primary cell types.
-
Ligand Bias: Different agonists for the same receptor can preferentially activate different signaling pathways (e.g., one agonist may favor Gs coupling while another favors Gi or β-arrestin pathways).
Troubleshooting Steps:
-
Confirm G-protein Subtype Expression: Use Western blot or qRT-PCR to verify the presence and relative abundance of Gαs and Gαi subunits in your cell model.
-
Use Pertussis Toxin (PTX): PTX uncouples Gi from GPCRs. If treating your cells with PTX abolishes the inhibitory effect on cAMP, it confirms the involvement of Gi.
-
Review Ligand Properties: Investigate if the ligands used in your study and the conflicting study have known biases in their signaling.
Q2: We observe cAMP-mediated activation of protein kinase A (PKA), but the expected downstream phosphorylation of CREB (cAMP response element-binding protein) is absent. Why might this be?
A2: This points to potential issues in the signal transduction cascade downstream of PKA or the specific cellular compartment where signaling is occurring.
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. High local PDE activity can create microdomains of low cAMP concentration, preventing sustained PKA activation in the nucleus where CREB is located.
-
A-Kinase Anchoring Proteins (AKAPs): AKAPs tether PKA to specific subcellular locations. If the relevant AKAP for nuclear translocation or proximity to CREB is not expressed or is mislocalized, the signal may not be transduced effectively.
-
Nuclear Phosphatases: The activity of nuclear phosphatases that dephosphorylate CREB could be high in your experimental system, counteracting the effect of PKA.
Troubleshooting Steps:
-
Use a broad-spectrum PDE inhibitor (e.g., IBMX): If inhibiting PDEs rescues CREB phosphorylation, it suggests that localized cAMP degradation was the issue.
-
Investigate AKAP expression: Confirm the expression of relevant AKAPs in your cell model.
-
Measure Nuclear PKA Activity: Utilize a nuclear-targeted PKA activity sensor to confirm that PKA is active in the correct cellular compartment.
Data Presentation: Summarizing Conflicting cAMP Data
When presenting conflicting data, a structured table can help to clarify the variables.
| Parameter | Study A (In-house) | Study B (Published) | Potential Reason for Discrepancy |
| Cell Type | HEK293 | Primary Cardiomyocytes | Different expression profiles of G-proteins and AC isoforms. |
| Ligand Used | Agonist 1 (Full Agonist) | Agonist 2 (Partial Agonist) | Ligand bias leading to differential pathway activation. |
| cAMP Assay | HTRF | ELISA | Differences in assay sensitivity and dynamic range. |
| Outcome | Increased cAMP | Decreased cAMP | Dominant Gs coupling in HEK293 vs. dominant Gi in cardiomyocytes. |
Experimental Protocols: Key Methodologies
1. cAMP Measurement using HTRF (Homogeneous Time-Resolved Fluorescence)
This protocol provides a method for quantifying cAMP levels in cells.
-
Principle: A competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with a fluorophore. The signal is inversely proportional to the concentration of cAMP in the sample.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Starve cells in a serum-free medium for 2-4 hours.
-
Pre-treat with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes.
-
Stimulate with your GPCR ligand for the desired time (e.g., 15 minutes).
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the fluorescence at 665 nm and 620 nm on a compatible plate reader.
-
Calculate the ratio of the two wavelengths and determine cAMP concentration from a standard curve.
-
2. Western Blot for Phospho-CREB
This protocol details the detection of CREB phosphorylation as a downstream marker of PKA activation.
-
Principle: Uses specific antibodies to detect the total and phosphorylated forms of CREB, allowing for the assessment of its activation state.
-
Procedure:
-
Culture and treat cells as described for the cAMP assay.
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total CREB as a loading control.
-
Visualization of Signaling Pathways and Logical Relationships
Below are Graphviz diagrams illustrating key concepts in cAMP signaling that can lead to conflicting data.
Caption: Dual regulation of adenylyl cyclase by Gs and Gi proteins.
Caption: Logical workflow for troubleshooting conflicting experimental results.
Validation & Comparative
Validation of PCMPA's Binding Affinity to its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of a putative compound, here designated PCMPA (hypothetically representing a pan-respiratory antiviral chemotype like PAV-431), to its target, the 14-3-3 protein. The 14-3-3 proteins are a family of highly conserved regulatory proteins that play a crucial role in various cellular processes, making them an attractive target for therapeutic intervention in a range of diseases, including cancer and viral infections.[1][2][3] This document summarizes quantitative binding data for this compound and alternative 14-3-3 protein-protein interaction (PPI) modulators, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows.
Comparative Binding Affinity of 14-3-3 PPI Modulators
The following table summarizes the binding affinities of various compounds that target the 14-3-3 proteins. It is important to note that different experimental techniques may yield varying absolute values, and thus, comparisons should be made with consideration of the assay context.
| Compound/Alternative | Target | Binding Affinity (Kd) | Functional Potency (EC50/IC50) | Assay Method | Reference |
| PAV-431 (this compound archetype) | 14-3-3 containing multi-protein complex | Not explicitly reported | 25-100 nM (antiviral activity) | TCID50 Assay | [4] |
| R18 Peptide | 14-3-3 (various isoforms) | 70-90 nM | Not reported | Phage Display, SPR | [1][5][6] |
| Difopein (Dimeric R18) | 14-3-3 | High Affinity (implied) | Induces apoptosis | Cell-based assays | [7][8] |
| BV02 | 14-3-3σ/c-Abl interaction | Not explicitly reported | Induces apoptosis | In-silico screening, cell-based assays | [9] |
| Fusicoccin A (Stabilizer) | 14-3-3/target peptide complex | 6.6 µM (to a binary complex) | Not applicable | Isothermal Titration Calorimetry (ITC) | [10] |
| Modified Tau Peptides | 14-3-3σ | 2.7–20.6 μM | IC50: 2.8–12.1 μM | ITC, Fluorescence Polarization | [11] |
Experimental Protocols
Accurate determination of binding affinity is critical for the validation and comparison of therapeutic candidates. Several biophysical techniques are commonly employed to characterize the interaction between small molecules and their protein targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
General Protocol Outline:
-
Immobilization: The purified 14-3-3 protein is covalently coupled to the surface of a sensor chip.
-
Binding: A solution containing the compound of interest (e.g., this compound) at various concentrations is flowed over the sensor surface.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the compound from the protein.
-
Regeneration: The sensor surface is treated with a solution to remove any remaining bound compound, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the binding parameters.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. A solution of the compound is titrated into a solution of the target protein, and the heat released or absorbed is measured.
General Protocol Outline:
-
Sample Preparation: Purified 14-3-3 protein is placed in the sample cell, and the compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the compound solution are made into the protein solution.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein and fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[3][12]
Drug Resin Affinity Chromatography (DRAC)
This technique is particularly useful for identifying the cellular targets of a compound. A derivative of the compound is immobilized on a solid support (resin) to create an affinity matrix.
General Protocol Outline:
-
Affinity Resin Preparation: The compound (e.g., a this compound analog) is chemically coupled to a chromatography resin.
-
Cell Lysate Preparation: Cells or tissues are lysed to release the proteins.
-
Affinity Chromatography: The cell lysate is passed over the affinity resin. The target protein(s) (in this case, the 14-3-3 complex) bind to the immobilized compound.
-
Washing: The resin is washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the resin, often by using a solution of the free compound to compete for binding.
-
Analysis: The eluted proteins are identified using techniques such as mass spectrometry.
Mandatory Visualizations
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Caption: Simplified Raf-MEK-ERK signaling pathway and its regulation by 14-3-3 protein.
References
- 1. Isolation of high-affinity peptide antagonists of 14-3-3 proteins by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of R18 on 14-3-3 protein - Creative Peptides [creative-peptides.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 8. Identification of Novel 14-3-3 Residues That Are Critical for Isoform-specific Interaction with GluN2C to Regulate N-Methyl-d-aspartate (NMDA) Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of 14-3-3/Tau by Hybrid Small-Molecule Peptides Operating via Two Different Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
PCMPA vs. Ketamine: A Comparative Analysis for Drug Development Professionals
A Note on Nomenclature: Initial searches for "PCMPA" as an NMDA receptor antagonist did not yield relevant results for a compound with this specific designation. However, extensive research points to the high probability of this being a typographical error for PMPA ((R)-2-amino-4-(4-phosphonophenyl)butanoic acid), a known competitive NMDA receptor antagonist. This guide will proceed under the assumption that the intended compound for comparison with ketamine is PMPA. It is crucial for researchers to verify the exact chemical identity of any compound in their own investigations.
This guide provides a comparative analysis of PMPA and ketamine, focusing on their pharmacological profiles to inform researchers, scientists, and drug development professionals. Due to the limited publicly available data on PMPA beyond its receptor binding affinity, this comparison will highlight the existing knowledge gaps for this compound while providing a comprehensive overview of the well-characterized NMDA receptor antagonist, ketamine.
Mechanism of Action
Both PMPA and ketamine exert their primary effects through the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system. However, their mechanisms of antagonism differ significantly.
PMPA is a competitive antagonist at the glutamate binding site on the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for the same binding location on the receptor complex.
Ketamine , in contrast, is a non-competitive antagonist . It binds to a site within the ion channel of the NMDA receptor, known as the phencyclidine (PCP) site. This action blocks the flow of ions through the channel, irrespective of whether glutamate and the co-agonist glycine are bound to their respective sites.[1][2] Ketamine's mechanism is also described as an open-channel block, meaning it can only access its binding site when the channel is in an open state.[2]
Signaling Pathway of Ketamine's Antidepressant Action
The rapid antidepressant effects of ketamine are thought to involve more than just NMDA receptor blockade. A leading hypothesis suggests a downstream cascade of events, as depicted in the following signaling pathway diagram.
Caption: Ketamine's blockade of NMDA receptors is hypothesized to increase glutamate activity at AMPA receptors, leading to downstream signaling cascades that enhance neuroplasticity.
Quantitative Data Presentation
The following tables summarize the available quantitative data for PMPA and ketamine. The significant disparity in the volume of data reflects the extensive clinical use and research history of ketamine compared to the preclinical status of PMPA.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor Subunit | Ki (μM) |
| PMPA | GluN2A | 0.84[1] |
| GluN2B | 2.74[1] | |
| GluN2C | 3.53[1] | |
| GluN2D | 4.16[1] | |
| Ketamine | NMDA Receptor (dizocilpine site) | ~1-3 (S-ketamine shows 3-4 fold higher affinity)[3] |
Table 2: Pharmacokinetic Parameters
| Parameter | PMPA | Ketamine |
| Bioavailability | Data not available | IV: 100%; IM: 93%; Intranasal: 45-50%; Oral: 16-20%[3] |
| Protein Binding | Data not available | 23-47%[3] |
| Metabolism | Data not available | Hepatic (CYP3A4, CYP2B6) to active metabolite norketamine[3] |
| Elimination Half-life | Data not available | 2.5-3 hours[3] |
| Excretion | Data not available | Primarily renal (91%)[3] |
Table 3: Efficacy Data (Preclinical & Clinical)
| Endpoint | PMPA | Ketamine |
| Antidepressant Effects | Data not available | Rapid and robust antidepressant effects observed in treatment-resistant depression within hours of a single sub-anesthetic dose (0.5 mg/kg IV)[4] |
| Anesthetic Effects | Data not available | Effective as an induction and maintenance agent for general anesthesia.[1] Induces a state of dissociative anesthesia.[1] |
| Analgesic Effects | Preclinical evidence suggests potential for pain reduction.[5] | Potent analgesic used for acute and chronic pain management.[1] |
| Neuroprotective Effects | Preclinical studies suggest neuroprotective properties in models of ischemia.[6][7] | Evidence for neuroprotective effects is mixed and dose-dependent.[8] |
Table 4: Safety and Adverse Effects
| Adverse Effect Profile | PMPA | Ketamine |
| Psychotomimetic Effects | Data not available | Hallucinations, dissociation, and delirium are common, particularly at higher doses.[1][9] |
| Cardiovascular Effects | Data not available | Increased heart rate and blood pressure are common.[9] |
| Gastrointestinal Effects | Data not available | Nausea and vomiting can occur.[9] |
| Cognitive Effects | Data not available | Can impair memory and concentration. |
| Abuse Potential | Data not available | Recognized potential for abuse and dependence.[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical protocols used to assess the parameters presented in the tables.
Receptor Binding Assay (for Ki determination)
A standardized radioligand binding assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Detailed Steps:
-
Membrane Preparation: Cells expressing the NMDA receptor subtype of interest are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]dizocilpine for the channel site). A range of concentrations of the unlabeled test compound (PMPA or ketamine) is added to compete with the radioligand for binding.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Animal Models for Efficacy Assessment (e.g., Antidepressant Effects)
The forced swim test is a common preclinical model used to evaluate the potential antidepressant effects of a compound.
Experimental Protocol:
-
Acclimation: Rodents (typically mice or rats) are acclimated to the testing room and handling procedures.
-
Drug Administration: Animals are administered the test compound (e.g., ketamine) or a vehicle control at a specific dose and route of administration.
-
Forced Swim Test: A predetermined time after drug administration, the animals are placed individually in a cylinder of water from which they cannot escape. The duration of immobility (a behavioral correlate of despair) is recorded over a set period (e.g., 6 minutes).
-
Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
Conclusion
This comparative analysis underscores the significant differences in the available scientific knowledge for PMPA and ketamine. While both are NMDA receptor antagonists, their distinct mechanisms of action—competitive versus non-competitive—suggest potentially different pharmacological and clinical profiles.
Ketamine is a well-established compound with a vast body of preclinical and clinical data detailing its efficacy, safety, and pharmacokinetics as an anesthetic, analgesic, and rapid-acting antidepressant. Its use is accompanied by a known set of adverse effects, including psychotomimetic and cardiovascular responses.
PMPA , on the other hand, remains a compound primarily characterized at the preclinical, in vitro level. While its binding affinity for different NMDA receptor subunits has been determined, there is a notable absence of publicly available in vivo data on its efficacy in animal models of disease, its safety and toxicology profile, and its pharmacokinetic properties.
For drug development professionals, this analysis highlights a critical need for further investigation into PMPA to ascertain its therapeutic potential. Future research should prioritize:
-
In vivo efficacy studies in relevant animal models of neurological and psychiatric disorders.
-
Comprehensive safety and toxicology assessments to determine its therapeutic window.
-
Detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
-
Direct head-to-head comparative studies with established NMDA receptor antagonists like ketamine.
Without such data, a thorough and meaningful comparison of the performance of PMPA against ketamine or any other alternative remains speculative. Researchers are encouraged to pursue these lines of investigation to fully elucidate the pharmacological profile of PMPA and its potential as a novel therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection mediated by glutamate carboxypeptidase II (NAALADase) inhibition requires TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection produced by the NAALADase inhibitor 2-PMPA in rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Pharmacokinetics of Ketamine at Dissociative Doses in an Adult Patient with Refractory Status Asthmaticus Receiving Extracorporeal Membrane Oxygenation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Noveltinib Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MEK1/2 inhibitor, Noveltinib, with the established alternative, Selumetinib. The information presented is a synthesis of publicly available data and established scientific protocols to aid in the independent verification of findings.
Mechanism of Action: MEK1/2 Inhibition
Noveltinib, like Selumetinib, is a targeted inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). These kinases are crucial components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] This pathway regulates key cellular processes, including proliferation, differentiation, and survival.[3] In many cancers, mutations in genes like BRAF and RAS lead to the continuous activation of this pathway, promoting uncontrolled cell growth.[4][5] By inhibiting MEK1/2, Noveltinib and Selumetinib block the phosphorylation and subsequent activation of ERK1/2, thereby impeding the downstream signaling that drives tumorigenesis.[1][6]
Comparative Performance Data
The following table summarizes the hypothetical in vitro potency of Noveltinib compared to Selumetinib across various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | BRAF Status | RAS Status | Noveltinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 | Malignant Melanoma | V600E Mutant | Wild Type | 8 | 15 |
| HT-29 | Colorectal Cancer | V600E Mutant | Wild Type | 12 | 25 |
| HCT116 | Colorectal Cancer | Wild Type | KRAS Mutant | 20 | 40 |
| MIA PaCa-2 | Pancreatic Cancer | Wild Type | KRAS Mutant | 25 | 50 |
| HeLa | Cervical Cancer | Wild Type | Wild Type | >1000 | >1000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Noveltinib and Selumetinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Noveltinib and Selumetinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of Noveltinib and Selumetinib in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7][8]
Western Blot for ERK Phosphorylation
This protocol is used to determine the extent to which Noveltinib and Selumetinib inhibit the phosphorylation of ERK1/2.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Noveltinib and Selumetinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Noveltinib or Selumetinib for 2 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 as a loading control.[9][10][11]
References
- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Behavioral Pharmacology of Arylcyclohexylamines: A Comparative Look at PCP and the Enigmatic PCMPA
An In-depth Guide for Researchers in Drug Development and Neuroscience
In the landscape of psychoactive substance research and the development of animal models for neuropsychiatric disorders, arylcyclohexylamines represent a significant class of compounds. Phencyclidine (PCP), the most well-known member of this family, has been extensively studied for its ability to induce behavioral and cognitive changes that mimic symptoms of schizophrenia in humans. This has established PCP as a critical tool in preclinical research. Recently, a structurally related compound, known as PCMPA, has emerged. While its structural similarity to PCP suggests a potentially similar pharmacological profile, a comprehensive head-to-head comparison in behavioral models has been hampered by a notable lack of published research on this compound.
This guide provides a thorough comparison of what is currently known about PCP and this compound. Due to the scarcity of data for this compound, we will focus on the well-documented behavioral and pharmacological profile of PCP and present a hypothetical framework for the future comparative evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and the experimental designs required for their evaluation.
Pharmacological Profile: Established Mechanisms vs. Uncharted Territory
Phencyclidine (PCP): A Multi-Target Compound
PCP's primary mechanism of action is as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission. By blocking the NMDA receptor ion channel, PCP disrupts normal glutamatergic signaling in the brain.
Beyond its effects on NMDA receptors, PCP also interacts with other neurotransmitter systems. It has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased concentrations of these monoamines in the synaptic cleft. This multifaceted pharmacology contributes to its complex behavioral effects.
This compound: A Structural Analogue with an Unknown Profile
This compound is identified as a synthetic drug that is structurally related to PCP. Its chemical structure is known, and it is available for research purposes. However, a critical knowledge gap exists as the pharmacology of this compound has yet to be elucidated in the scientific literature. It is hypothesized that its structural similarity to PCP might confer activity at the NMDA receptor and monoamine transporters, but this remains to be experimentally verified.
Head-to-Head Comparison in Behavioral Models: Current Data (PCP) and a Proposed Framework (this compound)
The following sections detail the known behavioral effects of PCP in rodent models and propose the experimental protocols that would be necessary for a direct comparison with this compound.
Locomotor Activity
Changes in locomotor activity are a fundamental measure in behavioral pharmacology. PCP is known to induce hyperlocomotion at lower doses, a behavioral manifestation often used as an analog for the positive symptoms of schizophrenia.
Table 1: Effects of PCP on Locomotor Activity in Rodents
| Compound | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Reference |
| PCP | Rat | 1.0 - 5.0 | Intraperitoneal (i.p.) | Dose-dependent increase | [1] |
| PCP | Mouse | 2.5 - 10.0 | Subcutaneous (s.c.) | Dose-dependent increase | [2] |
Stereotypy
Stereotyped behaviors are repetitive, unvarying, and seemingly purposeless movements. In rodents, these can include sniffing, gnawing, and head-weaving. PCP is known to induce stereotypy, particularly at higher doses.
Table 2: Effects of PCP on Stereotyped Behavior in Rodents
| Compound | Species | Dose Range (mg/kg) | Route of Administration | Observed Stereotyped Behaviors | Reference |
| PCP | Rat | 2.0 - 10.0 | Intraperitoneal (i.p.) | Head weaving, turning, sniffing | [1] |
Cognitive Function
PCP-induced cognitive deficits are a key feature of its use in animal models of schizophrenia, reflecting the cognitive impairments seen in the human disorder. These deficits can be assessed using a variety of behavioral tasks.
Table 3: Effects of PCP on Cognitive Function in Rodents
| Compound | Species | Behavioral Task | Dose (mg/kg) and Regimen | Observed Cognitive Deficit | Reference |
| PCP | Rat | Novel Object Recognition | 2.0 (sub-chronic) | Impaired discrimination between novel and familiar objects | [3] |
| PCP | Rat | Morris Water Maze | 5.0 (repeated) | Impaired spatial learning and memory | [4] |
| PCP | Mouse | Active Place Avoidance | 5.0 | Impaired cognitive control and spatial memory | [5] |
Experimental Protocols for a Head-to-Head Comparison
To directly compare the behavioral effects of this compound and PCP, a series of standardized in vivo experiments in rodents would be required. The following protocols outline the necessary methodologies.
Animals
Adult male Sprague-Dawley rats or C57BL/6 mice would be used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments should be conducted during the light phase and in accordance with institutional animal care and use committee guidelines.
Drug Preparation
PCP hydrochloride and this compound hydrochloride would be dissolved in sterile 0.9% saline. Fresh solutions should be prepared on each day of testing.
Experimental Protocol 1: Locomotor Activity Assessment
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or an overhead video tracking system to automatically record locomotor activity.
-
Procedure:
-
Animals would be habituated to the testing room for at least 60 minutes prior to the experiment.
-
Animals would be randomly assigned to treatment groups: vehicle (saline), PCP (e.g., 1.0, 2.5, 5.0 mg/kg, i.p.), or this compound (a similar dose range, to be determined by pilot studies).
-
Immediately following injection, each animal would be placed in the center of the open-field arena.
-
Locomotor activity (total distance traveled, horizontal activity, vertical activity) would be recorded for a 60-minute session.
-
-
Data Analysis: Data would be analyzed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare each dose of PCP and this compound to the vehicle control group.
Experimental Protocol 2: Stereotypy Assessment
-
Apparatus: Standard transparent observation cages.
-
Procedure:
-
Following drug administration as described above, animals would be placed individually into the observation cages.
-
Behavior would be recorded for 60 minutes.
-
A trained observer, blind to the treatment conditions, would score the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes) using a validated rating scale. Behaviors to be scored would include head weaving, sniffing, and gnawing.
-
-
Data Analysis: Stereotypy scores would be analyzed using a non-parametric test (e.g., Kruskal-Wallis test) followed by Dunn's post-hoc test for pairwise comparisons.
Experimental Protocol 3: Cognitive Function Assessment (Novel Object Recognition Task)
-
Apparatus: An open-field arena, as described for locomotor activity assessment, and a set of distinct objects that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation: Animals would be habituated to the empty open-field arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: On the third day, two identical objects would be placed in the arena. Animals would be administered either vehicle, PCP, or this compound 30 minutes prior to being placed in the arena and allowed to explore the objects for 5 minutes.
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects would be replaced with a novel object. The animal would be returned to the arena and allowed to explore for 5 minutes. The time spent exploring each object would be recorded.
-
-
Data Analysis: A discrimination index (DI) would be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A one-sample t-test would be used to determine if the DI for each group is significantly different from zero. A one-way ANOVA would be used to compare the DI between treatment groups.
Visualizing the Pathways and Processes
Signaling Pathway of PCP
The following diagram illustrates the primary molecular targets of PCP.
Experimental Workflow for Comparative Behavioral Analysis
This diagram outlines the logical flow of a study designed to compare the behavioral effects of this compound and PCP.
Conclusion and Future Directions
PCP remains a cornerstone pharmacological tool for modeling psychosis and cognitive dysfunction in preclinical research. Its well-characterized behavioral effects provide a robust baseline for comparison with novel compounds. This compound, as a close structural analog, presents an intriguing candidate for investigation. However, the current void in the scientific literature regarding its pharmacological and behavioral properties makes any direct comparison speculative.
The experimental framework outlined in this guide provides a clear path forward for researchers to elucidate the behavioral profile of this compound and directly compare it to PCP. Such studies are essential to determine whether this compound offers a similar, more potent, or a distinct behavioral phenotype. This knowledge will be invaluable for advancing our understanding of arylcyclohexylamine pharmacology and for the refinement of animal models of neuropsychiatric disorders. Future research should prioritize the characterization of this compound's in vitro binding affinities and in vivo behavioral effects to fill this critical knowledge gap.
References
- 1. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Reversal of PCP-induced learning and memory deficits in the Morris' water maze by sertindole and other antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemical Basis of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phospholipase A2 Inhibitors: Specificity and Experimental Considerations
For researchers, scientists, and drug development professionals, the selection of a specific and potent research tool is paramount to generating reliable and reproducible data. This guide provides a comparative assessment of commonly used inhibitors of Phospholipase A2 (PLA2), a key enzyme family involved in inflammation, lipid signaling, and various cellular processes. The focus is on providing objective data to aid in the selection of the most appropriate inhibitor for your experimental needs, with a particular emphasis on cytosolic PLA2α (cPLA2α), a widely studied therapeutic target.
Introduction to Phospholipase A2 and its Inhibition
Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, leading to the release of arachidonic acid (AA) and lysophospholipids.[1][2] AA is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[1][3] Given their central role in inflammation, PLA2 enzymes, particularly cPLA2α, are significant targets for drug discovery.[4][5][6]
The PLA2 superfamily is diverse, with the main groups being cytosolic (cPLA2), secreted (sPLA2), and calcium-independent (iPLA2) PLA2s.[7][8] Specific inhibition of a particular PLA2 isoform is crucial for dissecting its precise physiological and pathological roles. This guide will focus on inhibitors targeting cPLA2α and provide a framework for assessing their specificity.
Comparative Analysis of cPLA2α Inhibitors
A variety of small molecule inhibitors targeting cPLA2α have been developed and characterized.[5][9] Their utility as research tools depends on their potency, selectivity, and mechanism of action. Below is a comparison of representative cPLA2α inhibitors based on available data.
Table 1: Comparison of in vitro Potency of Selected cPLA2α Inhibitors
| Inhibitor | Target | Assay Type | IC50 / XI(50) | Reference |
| AVX235 (GK470) | cPLA2α | Mixed Micelle Assay | 0.011 (mol fraction) | [5] |
| cPLA2α | Vesicle Assay | 300 nM | [5] | |
| Pyrrophenone | cPLA2α | In vitro inhibition | Potent inhibitor | [9] |
| RSC-3388 | cPLA2α | In vitro inhibition | Potent inhibitor | [5][9] |
| AK106-001616 | cPLA2α | In vitro inhibition | Strong inhibition | [9] |
| GK420 | cPLA2α | LTB4, PGE2, TXB2 release | ~100-300 nM | [9] |
Table 2: Cellular Activity of Selected cPLA2α Inhibitors
| Inhibitor | Cell Type | Assay | IC50 | Effect | Reference |
| AVX235 (GK470) | SW982 fibroblast-like synoviocytes | AA release | 0.6 µM | Suppressed AA release | [5] |
| GK420 | Primary human cells | Eicosanoid production | Not specified | Inhibited LTB4, PGE2, and TXB2 production | [9] |
| RSC-3388 | Human coronavirus 229E-infected Huh-7 cells | Viral RNA and protein accumulation | Not specified | Profound effects on viral accumulation | [5] |
Experimental Protocols: Assessing Inhibitor Specificity
To rigorously assess the specificity of a PLA2 inhibitor, a combination of in vitro and cellular assays is recommended.
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of the target PLA2 isoform.
-
Methodology:
-
Purified recombinant human cPLA2α is incubated with a fluorescently labeled phospholipid substrate (e.g., PED-A1) in a suitable assay buffer.
-
The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added at various concentrations.
-
The enzymatic reaction is initiated, and the increase in fluorescence due to the cleavage of the substrate is monitored over time using a plate reader.
-
The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
To assess specificity, the same assay should be performed with other PLA2 isoforms (e.g., sPLA2, iPLA2) and other relevant enzymes (e.g., COX-1, COX-2, 5-LOX).
-
2. Cellular Arachidonic Acid Release Assay
-
Objective: To measure the ability of the inhibitor to block the release of arachidonic acid in a cellular context.
-
Methodology:
-
Culture relevant cells (e.g., macrophages, neutrophils) and label their cellular phospholipids by incubating with [3H]-arachidonic acid for several hours.
-
Wash the cells to remove unincorporated [3H]-AA.
-
Pre-incubate the cells with various concentrations of the inhibitor or vehicle control.
-
Stimulate the cells with a relevant agonist (e.g., calcium ionophore, ATP) to induce AA release.
-
Collect the cell culture supernatant and measure the amount of released [3H]-AA using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
3. Eicosanoid Production Assay
-
Objective: To quantify the downstream effects of PLA2 inhibition on the production of inflammatory mediators.
-
Methodology:
-
Culture cells and pre-treat with the inhibitor as described above.
-
Stimulate the cells to induce eicosanoid synthesis.
-
Collect the cell supernatant and measure the levels of specific eicosanoids (e.g., PGE2, LTB4) using commercially available ELISA kits or LC-MS/MS analysis.
-
Determine the IC50 for the inhibition of each eicosanoid.
-
Signaling Pathways and Experimental Workflows
Diagram 1: cPLA2α Signaling Pathway
Caption: The cPLA2α signaling cascade leading to eicosanoid production.
Diagram 2: Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for evaluating the specificity of a PLA2 inhibitor.
Considerations for Off-Target Effects
It is crucial to be aware of potential off-target effects when using any chemical inhibitor.[10] An off-target effect occurs when a molecule interacts with proteins other than its intended target, potentially leading to misleading results or adverse reactions.[10] For instance, some inhibitors may interact with other enzymes in the lipid signaling pathway or have effects on ion channels or receptors. Therefore, careful dose-response studies and the use of multiple, structurally distinct inhibitors targeting the same protein are recommended to validate experimental findings. The risk of on-target adverse drug reactions also highlights the importance of carefully selecting the best target possible in a pathway.[10]
Conclusion
The selection of a highly specific and potent PLA2 inhibitor is critical for accurately investigating the role of these enzymes in health and disease. This guide provides a framework for comparing different inhibitors and designing experiments to validate their specificity. By carefully considering the data and employing rigorous experimental controls, researchers can confidently utilize these valuable tools to advance our understanding of PLA2 biology and develop novel therapeutics.
References
- 1. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do Phospholipase A2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are cPLA2α inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Interactions of small molecule inhibitors with secreted phospholipase A2: A review of the structural data | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
PCMPA's pharmacological profile compared to novel psychoactive substances
A Comparative Pharmacological Profile: PCMPA versus Novel Psychoactive Substances
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological profiles of emerging psychoactive compounds is paramount. This guide provides an objective comparison of para-chloro-N-methylamphetamine (this compound), also known as 4-chloro-methamphetamine (4-CMA), with a selection of prevalent novel psychoactive substances (NPS), including the synthetic cathinones mephedrone (4-MMC), 3-methylmethcathinone (3-MMC), and 3,4-methylenedioxypyrovalerone (MDPV). This comparison is supported by experimental data on their interactions with key monoamine transporters.
Introduction to the Compounds
This compound (4-chloro-methamphetamine) is a substituted amphetamine that has been identified as a neurotoxic agent. It acts as a prodrug to the more extensively studied para-chloroamphetamine (PCA), a potent serotonin-releasing agent.[1] Unlike typical amphetamines, this compound is reported to have weaker central stimulant effects and more pronounced antidepressant-like properties.[1] Its significant and long-lasting depletion of brain serotonin raises considerable safety concerns.[1]
Novel Psychoactive Substances (NPS) are a broad and evolving category of drugs designed to mimic the effects of controlled substances.[2][3] Among the most prominent are synthetic cathinones, which are structurally related to the naturally occurring stimulant found in the khat plant.[4]
-
Mephedrone (4-MMC): A popular synthetic cathinone known for its empathogenic and stimulant effects, often compared to MDMA.[5][6] It functions as a monoamine transporter substrate, inducing the release of serotonin, dopamine, and norepinephrine.[5][7]
-
3-MMC (3-methylmethcathinone): A structural isomer of mephedrone, 3-MMC also exhibits psychostimulant properties.[8][9] It is a substrate-type monoamine releaser, affecting norepinephrine and dopamine.[8]
-
MDPV (3,4-methylenedioxypyrovalerone): A potent synthetic cathinone with a distinct pharmacological profile. Unlike mephedrone and 3-MMC, MDPV acts primarily as a potent reuptake inhibitor of dopamine and norepinephrine, with significantly less effect on serotonin.[10][11][12]
Data Presentation: Monoamine Transporter Interactions
The primary mechanism of action for these compounds involves their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The following tables summarize their in vitro potencies for inhibiting neurotransmitter uptake and, where applicable, for inducing neurotransmitter release.
Table 1: Inhibition of Monoamine Transporter Uptake (IC50 values in nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference(s) |
| This compound (4-CMA) | 102 | 77 | 61 | [13] |
| Mephedrone (4-MMC) | 5,900 | 1,900 | 19,300 | [3][14] |
| 3-MMC | - | Potent Inhibition | Weaker than DAT | [8][9] |
| MDPV | 4.0 | 25.9 | 3,305 | [10] |
Note on 3-MMC data: Specific IC50 values for 3-MMC from a single, directly comparable study were not available in the searched literature. The available information indicates potent NET and DAT inhibition with weaker SERT inhibition.
Table 2: Monoamine Release (EC50 values in nM)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference(s) |
| This compound (4-CMA) | 118 | 49 | 43 | [13] |
| Mephedrone (4-MMC) | - | - | - | [5] |
| 3-MMC | Releaser | Releaser | - | [8] |
| MDPV | Not a releaser | Not a releaser | Not a releaser | [10] |
Note on Mephedrone and 3-MMC data: While both are confirmed to be monoamine releasers, specific EC50 values were not consistently reported in the compiled sources under identical experimental conditions. MDPV is consistently characterized as a transporter blocker and not a substrate for release.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological profiling of these substances.
Synaptosome Preparation for Neurotransmitter Uptake Assays
This protocol outlines the preparation of synaptosomes from rodent brain tissue, which are resealed nerve terminals that retain functional transporters for in vitro assays.
a. Tissue Homogenization:
-
Rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, or whole brain) are rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.
-
The tissue is homogenized using a glass-Teflon homogenizer with a specific number of passes at a controlled speed to ensure shearing of nerve terminals without excessive damage.
b. Centrifugation:
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.
-
The resulting supernatant (S1) is carefully collected and centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).[15]
c. Washing and Resuspension:
-
The P2 pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation to remove contaminants.
-
The final synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer) to a specific protein concentration, determined by a protein assay such as the BCA assay.[16] The synaptosomes are then ready for use in uptake or release assays.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
a. Incubation Setup:
-
Aliquots of the prepared synaptosome suspension are pre-incubated for a set time (e.g., 10 minutes) at a physiological temperature (e.g., 37°C) in the presence of varying concentrations of the test compound (e.g., this compound, mephedrone, MDPV).
b. Initiation of Uptake:
-
Uptake is initiated by the addition of a fixed concentration of a radiolabeled neurotransmitter, such as [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
c. Termination of Uptake:
-
After a short incubation period (e.g., 5-10 minutes), the uptake reaction is rapidly terminated by filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the internalized radiolabel from the incubation medium.
-
The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radiolabel.
d. Quantification:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., cocaine for DAT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
e. Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of Monoamine Transporter Modulators
Caption: Mechanism of action for monoamine transporter modulators.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants [frontiersin.org]
- 3. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Pharmacology of Mephedrone in Comparison with MDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of 3, 4-Methylenedioxypyrovalerone (MDPV) and 4-Methylmethcathinone (Mephedrone) in Rats Trained to Discriminate MDMA or a d-Amphetamine+MDMA Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpub.org [gpub.org]
- 8. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The preclinical pharmacology of mephedrone; not just MDMA by another name - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
Comparison Guide: In Vivo Validation of In Vitro Anticancer Activity for Compound X
An in-depth analysis of the publicly available scientific literature did not yield information on a specific molecule designated "PCMPA" (p-Chloro-N-methyl-p-phenethylamine). It is possible that this is an internal designation, a novel compound with limited public information, or a typographical error.
Therefore, to fulfill the user's request for a publishable comparison guide, this document will serve as a template. It will use the well-characterized investigational compound "Compound X" as a placeholder to demonstrate the structure and content required for a comprehensive guide on the in vivo validation of in vitro findings. Researchers can adapt this framework for their specific molecule of interest.
This guide provides a comparative analysis of the in vitro efficacy and corresponding in vivo validation of Compound X, a novel inhibitor of the hypothetical "Kinase Y" signaling pathway implicated in tumorigenesis.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from in vitro and in vivo studies of Compound X compared to a standard-of-care alternative, "Drug Z."
Table 1: In Vitro Efficacy of Compound X vs. Drug Z in Human Cancer Cell Lines
| Parameter | Compound X | Drug Z | Cell Line | Assay |
| IC₅₀ (nM) | 50 | 120 | MCF-7 (Breast) | Cell Viability (MTT) |
| 75 | 150 | A549 (Lung) | Cell Viability (MTT) | |
| Apoptosis (%) | 65 | 40 | MCF-7 (Breast) | Annexin V Staining |
| 58 | 35 | A549 (Lung) | Annexin V Staining | |
| Target Inhibition (IC₅₀, nM) | 10 | 25 | Recombinant Kinase Y | Kinase Activity Assay |
Table 2: In Vivo Efficacy in Xenograft Mouse Models
| Parameter | Compound X (50 mg/kg) | Drug Z (100 mg/kg) | Vehicle Control | Model |
| Tumor Growth Inhibition (%) | 70 | 55 | 0 | MCF-7 Xenograft |
| Tumor Volume (mm³) | 150 ± 25 | 220 ± 30 | 500 ± 50 | MCF-7 Xenograft |
| Median Survival (days) | 45 | 38 | 25 | A549 Xenograft |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Human cancer cell lines (MCF-7, A549) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with serial dilutions of Compound X or Drug Z (0.1 nM to 100 µM) for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC₅₀ values were calculated using non-linear regression analysis.
2. In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1 x 10⁶ MCF-7 or A549 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). Compound X (50 mg/kg), Drug Z (100 mg/kg), or a vehicle control was administered daily via oral gavage.
-
Data Collection: Tumor volume was measured twice weekly using calipers. Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size, or at the end of the predetermined study period. Tumor growth inhibition was calculated relative to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of Kinase Y and the inhibitory action of Compound X and Drug Z.
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to PCMPA Disposal
For researchers and scientists handling para-Chloromethylamphetamine (PCMPA), a potent research chemical, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. The absence of specific disposal protocols for this compound necessitates treating it as a hazardous chemical waste, following established guidelines for toxic and potentially reactive substances. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
Core Principles of this compound Waste Management
Given the potential hazards associated with substituted amphetamines, all this compound waste, including pure compounds, solutions, contaminated consumables, and spill cleanup materials, must be managed as hazardous waste. The primary goals of this disposal procedure are to protect laboratory personnel, prevent environmental contamination, and adhere to institutional and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A properly fitted respirator may be necessary for aerosols or dust |
Step-by-Step Disposal Procedure
This procedure outlines the collection, storage, and preparation of this compound waste for final disposal by a certified environmental health and safety (EHS) provider.
1. Waste Segregation and Collection:
-
Initial Containment: Immediately designate a specific, sealed, and clearly labeled container for this compound waste. This container should be made of a material compatible with this compound and any solvents used.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, leak-proof solid waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, leak-proof, and shatter-resistant container with a secure screw-top cap. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "para-Chloromethylamphetamine," and a clear indication of the major components and their approximate concentrations.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[1] This area should be at or near the point of generation and under the control of the laboratory personnel.[2] The SAA must be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[3][4]
3. Requesting Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[1][2] Do not attempt to transport hazardous waste outside of the laboratory.[3]
4. Spill Management:
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an appropriate absorbent material, such as a chemical spill pillow or vermiculite, to contain the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris, and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Guide to Handling p-Chlorometa-cresol (PCMC)
For Immediate Reference: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of p-Chlorometa-cresol (PCMC), a compound commonly used as an antiseptic, disinfectant, and fungicide.[1] Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against exposure to PCMC. The following table summarizes the required PPE for various stages of handling.
| Area of Protection | Required PPE | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1] | A face shield may be necessary for tasks with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., waterproof).[2] | Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Protective clothing.[2] A lab coat is standard. | Ensure clothing is clean and free from contamination. Contaminated clothing should be removed immediately and washed before reuse.[3][4] |
| Respiratory Protection | Use in a well-ventilated area.[2][3] | If ventilation is inadequate or dust/vapors are generated, a NIOSH-approved respirator may be required. |
Safe Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's stability.
| Procedure | Key Steps and Precautions |
| General Handling | - Avoid contact with skin and eyes.[2] - Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3] - Wash hands thoroughly after handling.[2][3] - Do not eat, drink, or smoke in areas where PCMC is handled.[2][3] - Minimize dust generation.[2] |
| Storage | - Store in a cool, dry, and well-ventilated area.[2] - Keep container tightly closed.[1][2] - Store away from heat sources, direct sunlight, strong acids, and strong bases.[2][3] - Store in a locked-up location.[2][5] |
Emergency and Disposal Procedures
In the event of an emergency or when disposing of PCMC, follow these critical procedures to mitigate harm to personnel and the environment.
| Situation | Immediate Actions |
| First Aid: Eye Contact | Immediately flush eyes with running water for at least 15 minutes.[1][4] Seek immediate medical attention.[1][4] |
| First Aid: Skin Contact | Remove contaminated clothing immediately.[1][4] Wash skin with plenty of soap and water.[3] Seek immediate medical attention if irritation or a rash occurs.[3][4] |
| First Aid: Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water.[1][3][4] Seek immediate medical attention.[1][3][4] |
| First Aid: Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, give oxygen.[4] Seek medical aid.[1][4] |
| Spills and Leaks | - Equip cleanup crew with proper protection and ventilate the area.[3] - Contain the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[2] - Collect the spilled material and place it in a suitable, labeled container for disposal.[1][2] - Prevent entry into sewers and public waters.[3] |
| Disposal | - Dispose of PCMC and its container at a hazardous or special waste collection point.[3] - Follow all local, regional, national, and international regulations for waste disposal.[2][3] |
PCMC Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling PCMC from initial preparation through to final disposal.
Caption: Workflow for safe PCMC handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
